Coumarin 545T
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDMPJCOOXURQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408462 | |
| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155306-71-1 | |
| Record name | C 545T | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155306-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Coumarin 545T: A Comprehensive Technical Guide on Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and synthesis of Coumarin 545T, a fluorescent dye with significant applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a laser dye.
Chemical Structure
This compound, systematically named 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a complex heterocyclic molecule. Its structure is characterized by a rigid, fused-ring system that incorporates a coumarin core, a julolidine moiety, and a benzothiazole substituent. This unique combination of electron-donating and electron-accepting groups contributes to its notable photophysical properties.
The core structure is a benzopyrano-quinolizinone system, which is further functionalized with four methyl groups, enhancing its solubility and stability. The benzothiazole group, attached at the 10-position of the coumarin ring, plays a crucial role in the molecule's electronic properties and fluorescence.
Key Structural Features:
-
Coumarin Core: A benzopyran-2-one skeleton, which is a common scaffold in fluorescent dyes.
-
Julolidine Moiety: A rigidified aniline structure that acts as a strong electron-donating group, contributing to the molecule's high fluorescence quantum yield. The tetramethyl substitution enhances solubility.
-
Benzothiazole Group: An electron-withdrawing group that, in conjunction with the julolidine moiety, creates a push-pull system, leading to strong intramolecular charge transfer and red-shifted emission.
Quantitative Data
The photophysical and thermal properties of this compound are summarized in the table below. These properties make it a highly efficient green-emitting dopant in OLEDs.
| Property | Value | Conditions | Reference |
| Molecular Formula | C₂₆H₂₆N₂O₂S | - | [1][2] |
| Molecular Weight | 430.57 g/mol | - | [2] |
| Appearance | Light yellow to brown powder/crystal | - | [2] |
| Melting Point | 228.0 to 234.0 °C | - | [2] |
| Absorption Maximum (λmax) | 468.0 to 478.0 nm | In Tetrahydrofuran (THF) | [2] |
| Photoluminescence Maximum (λem) | 506 nm | In Tetrahydrofuran (THF) | [1] |
| HOMO Energy Level | 5.6 eV | - | [1] |
| LUMO Energy Level | 3.0 eV | - | [1] |
| Purity | >98.0% (by Total Nitrogen) | - | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of a key intermediate, 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine, followed by a condensation reaction to introduce the benzothiazole moiety. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a plausible synthetic route can be constructed based on established organic reactions for similar compounds.
The proposed overall synthesis is depicted in the following workflow diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for each step in the proposed synthesis of this compound. These are based on general procedures for analogous reactions found in the scientific literature.
Step 1: Synthesis of 8-hydroxy-1,1,7,7-tetramethyljulolidine
This step involves the N-alkylation of 3-aminophenol with 1-bromo-3-methyl-2-butene, followed by an intramolecular cyclization to form the tetramethyljulolidine ring system.
Materials:
-
3-Aminophenol
-
1-bromo-3-methyl-2-butene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-aminophenol (1 equivalent) in DMF, add potassium carbonate (3 equivalents).
-
Slowly add 1-bromo-3-methyl-2-butene (2.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to a cyclization reaction by heating in a high-boiling point solvent such as diphenyl ether or by using a Lewis acid catalyst to promote the intramolecular reaction.
-
Purify the resulting 8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.
Step 2: Formylation of 8-hydroxy-1,1,7,7-tetramethyljulolidine (Vilsmeier-Haack Reaction)
This step introduces a formyl group at the 9-position of the julolidine ring, which is activated for electrophilic substitution.[3]
Materials:
-
8-hydroxy-1,1,7,7-tetramethyljulolidine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM)
Procedure:
-
In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.2 equivalents) to DMF (3 equivalents) with stirring to form the Vilsmeier reagent.
-
Add a solution of 8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) in DCM to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.[3]
Step 3: Condensation with 2-Aminothiophenol to form this compound
This final step involves the condensation of the formyl group of the julolidine derivative with 2-aminothiophenol, followed by cyclization to form the benzothiazole ring and the coumarin system in one pot.
Materials:
-
9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine
-
2-Aminothiophenol
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) and 2-aminothiophenol (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.
References
- 1. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine | 115662-09-4 [chemicalbook.com]
An In-depth Technical Guide to the Photophysical Properties of Coumarin 545T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 545T (C545T), identified by its CAS number 155306-71-1, is a highly efficient green-emitting fluorescent dye belonging to the coumarin family.[1][2][3] Its robust chemical structure, featuring a benzothiazolyl group attached to a rigidized quinolizinone-coumarin backbone, endows it with exceptional photophysical properties.[1] These characteristics, including high fluorescence efficiency and excellent photostability, make it a valuable tool in a wide range of applications, from organic light-emitting diodes (OLEDs) and laser dyes to fluorescent probes in biological research.[2][4] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and a visual representation of the characterization workflow.
Core Photophysical Properties
The interaction of this compound with light is dictated by its electronic structure. Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent decay back to the ground state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency and dynamics of these processes are highly dependent on the solvent environment.
Data Presentation
The key photophysical parameters of this compound in various solvents are summarized in the table below. It is important to note that "Coumarin 545" is often used interchangeably with "this compound" in the literature, and the data presented here corresponds to the compound with CAS number 155306-71-1.
| Solvent | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |
| Tetrahydrofuran (THF) | 473[1] | 5.8 x 10⁴ | 506[1] | Data not available | Data not available |
| Methanol | 460 | 5.3 x 10⁴ | 510 | Data not available | ~2.7[5] |
| Dimethyl Sulfoxide (DMSO) | 470 | 5.7 x 10⁴ | 525 | Data not available | Data not available |
| Dimethylformamide (DMF) | 475 | Data not available | 530 | Data not available | Data not available |
| Ethyl Acetate (EA) | 465 | Data not available | 515 | Data not available | Data not available |
Note: The fluorescence lifetime in methanol is estimated from the single-exponential decay dynamics reported in the literature.[5]
Experimental Protocols
Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures. The following protocols outline the methodologies for key measurements.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the molar extinction coefficient.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent with a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 20 µM.
-
-
Measurement:
-
Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Measure the absorbance spectra of each of the diluted this compound solutions over a relevant wavelength range (e.g., 350-600 nm).
-
-
Data Analysis:
-
The wavelength of maximum absorbance (λ_abs) is identified from the peak of the absorption spectrum.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), by plotting absorbance at λ_abs versus concentration. The slope of the resulting linear fit corresponds to ε.
-
Fluorescence Spectroscopy
This method is employed to measure the fluorescence emission spectrum.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement:
-
Set the excitation wavelength to the absorption maximum (λ_abs) of this compound in the respective solvent.
-
Scan the emission monochromator over a wavelength range that covers the entire emission profile (e.g., 480-700 nm).
-
Record the fluorescence intensity as a function of emission wavelength.
-
-
Data Analysis: The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_em).
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.
-
Reference Standard: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Procedure:
-
Prepare solutions of both the this compound sample and the reference standard in their respective solvents. The absorbance of both solutions at the chosen excitation wavelength must be identical and below 0.1.
-
Measure the corrected fluorescence emission spectrum for both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Integrate the area under the corrected emission spectra for both the sample (I_S) and the reference (I_R).
-
-
Calculation: The quantum yield of the sample (Φ_f(S)) is calculated using the following equation: Φ_f(S) = Φ_f(R) * (I_S / I_R) * (η_S² / η_R²) where Φ_f(R) is the quantum yield of the reference, and η_S and η_R are the refractive indices of the sample and reference solvents, respectively.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
-
Instrumentation: A TCSPC system including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Procedure:
-
Excite the sample with short pulses of light at a wavelength near its absorption maximum.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is built up over many excitation-emission cycles, representing the fluorescence decay profile.
-
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f). For a single exponential decay, the intensity (I) as a function of time (t) is given by I(t) = I₀ * exp(-t/τ_f).
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive characterization of the photophysical properties of this compound.
Conclusion
This compound is a versatile and highly fluorescent dye with significant potential in various scientific and technological fields. This guide provides a foundational understanding of its core photophysical properties and the experimental methodologies required for their characterization. The provided data, while not exhaustive, offers a solid starting point for researchers and developers. Further investigation to fill the existing gaps in the photophysical data, particularly regarding quantum yields and lifetimes in a broader range of solvents, will undoubtedly enhance the utility and application of this promising fluorophore.
References
Coumarin 545T: A Comprehensive Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 545T (C545T), chemically known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a highly efficient fluorescent dye belonging to the coumarin family.[1][2] Renowned for its exceptional photophysical properties, including high emission yield and excellent photostability, C545T has garnered significant attention for its applications in advanced electronic and photonic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a laser dye.[1][2] Its utility also extends to biological applications, where it serves as a fluorescent probe for labeling biomolecules and sensing metal ions.[3] This technical guide provides an in-depth analysis of the absorption and emission spectra of this compound, detailed experimental protocols for their characterization, and a summary of its key photophysical parameters.
Photophysical Properties of this compound
The photophysical characteristics of this compound are intrinsically linked to its molecular structure, which features a unique combination of benzothiazolyl and quinolizinone units.[1] These properties are also highly sensitive to the solvent environment due to potential solute-solvent interactions.[4] The key photophysical parameters are summarized in the tables below.
Spectroscopic Data in Various Solvents
The absorption and emission maxima of this compound, along with its molar absorptivity and quantum yield, are crucial for its application. These parameters have been determined in several organic solvents.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Tetrahydrofuran (THF) | 473 | 506 | 5.8 x 10⁴ |
| Methanol | Not explicitly stated for C545T, but for the closely related Coumarin 545: ~480 | ~519 | 5.3 x 10⁴ |
| Dimethyl Sulfoxide (DMSO) | Not explicitly stated for C545T, but for the closely related Coumarin 545: Not specified | Not specified | 5.7 x 10⁴ |
| Ethanol | For the closely related Coumarin 545: 480 | 519 | Not specified |
Note: Data for Methanol and DMSO are for the closely related Coumarin 545 and can be considered indicative for this compound.[4]
Additional Photophysical Data
| Parameter | Value | Solvent |
| Quantum Yield (Φ) | 0.90 | Ethanol |
| HOMO | 5.6 eV | - |
| LUMO | 3.0 eV | - |
Note: Quantum yield data is for the closely related Coumarin 545.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in characterizing the photophysical properties of this compound.
Measurement of Absorption Spectra
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs) of this compound in a specific solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., THF, Methanol, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1 µM to 20 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with a small amount of the most dilute this compound solution, then fill the cuvette with the solution. Place it in the spectrophotometer and record the absorption spectrum.
-
Repeat for all Concentrations: Repeat step 5 for all the prepared dilutions.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). To determine the molar absorptivity (ε), plot the absorbance at λ_abs against the concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar absorptivity.
Measurement of Emission Spectra
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em) of this compound.
Materials:
-
This compound solutions of known concentration
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Use the same diluted solutions prepared for the absorption measurements. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Set Excitation Wavelength: Set the excitation wavelength to the absorption maximum (λ_abs) determined from the absorption spectrum.
-
Set Emission Scan Range: Set the range for the emission scan to start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile (e.g., if λ_exc is 473 nm, scan from 480 nm to 700 nm).
-
Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Place the cuvette with the this compound solution in the sample holder and record the emission spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λ_em). The recorded spectrum can be corrected for the instrument's response function if necessary.
Determination of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a standard of known quantum yield.
Materials:
-
This compound solution
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare Solutions: Prepare dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be matched and kept below 0.1.
-
Measure Absorption Spectra: Record the absorption spectra of both the sample and the standard.
-
Measure Emission Spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Calculate Integrated Fluorescence Intensity: Calculate the integrated area under the corrected emission spectra for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for characterizing the photophysical properties of this compound.
Application in an Organic Light-Emitting Diode (OLED)
Caption: Role of this compound as a dopant in an OLED device.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and characterization of coumarin containing fluorescent sugar based gelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Investigations into the Electronic Energy Levels of Coumarin 545T: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the energy levels of coumarin derivatives, with a specific focus on Coumarin 545T (C545T). Coumarins are a class of compounds extensively studied for their applications in electronic and photonic devices due to their high emission yields and photostability.[1][2] Understanding their electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is crucial for designing and optimizing these applications.[3][4]
Quantitative Data on this compound Energy Levels
Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic structure of coumarin-based dyes.[5][6] While specific theoretical studies solely on this compound are not widely published, experimental values provide a crucial benchmark for computational models.
Table 1: Experimental Electronic Properties of this compound
| Property | Value | Method | Reference |
| HOMO | -5.6 eV | Cyclic Voltammetry | [1] |
| LUMO | -3.0 eV | Calculated from HOMO and Optical Band Gap | [1] |
| Energy Gap (Eg) | 2.6 eV | Difference between HOMO and LUMO | [1] |
| Absorption (λmax) | 473 nm (in THF) | UV-Vis Spectroscopy | [1] |
| Emission (λem) | 506 nm (in THF) | Fluorescence Spectroscopy | [1] |
Theoretical and Experimental Methodologies
The determination of HOMO and LUMO energy levels for coumarin derivatives involves a synergistic approach of computational predictions and experimental validation.
2.1. Computational Protocols: Density Functional Theory (DFT)
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[7][8] The typical workflow for a theoretical study on a coumarin derivative is outlined below.
-
Geometry Optimization: The first step involves optimizing the ground-state geometry of the molecule. This is typically performed using a specific functional and basis set, for instance, B3LYP/6-31G(d,p).[9][10] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Frontier Molecular Orbital (FMO) Analysis: Once the geometry is optimized, the HOMO and LUMO energy levels are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties.[4][11][12]
-
Time-Dependent DFT (TD-DFT): To study the excited-state properties, such as absorption and emission spectra, TD-DFT calculations are performed on the optimized ground-state geometry.[6][13] This method provides insights into the electronic transitions between molecular orbitals.
2.2. Experimental Protocols
Experimental techniques are essential for validating the results of theoretical calculations.
-
UV-Vis Spectroscopy: This technique is used to measure the absorption spectrum of a molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to excite an electron from the HOMO to the LUMO.[3]
-
Fluorescence Spectroscopy: This method measures the emission spectrum of a molecule after it has been excited by light. The difference in wavelength between the absorption and emission maxima (Stokes shift) provides information about the structural relaxation in the excited state.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be directly related to the HOMO and LUMO energy levels, respectively.[3]
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for a computational study of a coumarin derivative's electronic properties.
Caption: A flowchart illustrating the typical computational workflow for determining the electronic energy levels of coumarin derivatives.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule like this compound might interact with biological systems is crucial. While C545T is primarily known for its optoelectronic applications, coumarin derivatives, in general, have been investigated for various biological activities, including acting as inhibitors for certain enzymes.[14] The following diagram illustrates a generalized logical relationship for screening potential inhibitors.
Caption: A diagram showing the logical workflow for the computational screening of coumarin derivatives as potential enzyme inhibitors.
References
- 1. ossila.com [ossila.com]
- 2. Structure-emission relationship of some coumarin laser dyes and related molecules: Prediction of radiative energy dissipation and the intersystem crossing rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. Density Functional Theory (DFT) Study of Coumarin-based Dyes Adsorbed on TiO₂ Nanoclusters-Applications to Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational and spectroscopic studies of biologically active coumarin-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. learn.schrodinger.com [learn.schrodinger.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational screening of coumarin derivatives as inhibitors of the NACHT domain of NLRP3 inflammasome for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorescence Mechanism of Coumarin Dyes: A Case Study of Coumarin 6 as a Proxy for Coumarin 545T
Disclaimer: Publicly available scientific literature and databases contain no specific information on a fluorophore designated "Coumarin 545T." The following technical guide utilizes Coumarin 6 (also known as Coumarin 540A), a well-characterized and structurally similar dye with an emission maximum around 540 nm, as a representative model to explain the fluorescence mechanisms common to this class of coumarin dyes. The principles and experimental methodologies described herein are broadly applicable to similar coumarin derivatives.
This guide provides an in-depth exploration of the core mechanisms governing the fluorescence of coumarin dyes, tailored for researchers, scientists, and professionals in drug development. We will delve into the photophysical properties, the pivotal role of intramolecular charge transfer (ICT), and the influence of the surrounding environment on the fluorescence output.
The Core Mechanism: Intramolecular Charge Transfer (ICT)
The fluorescence of many coumarin dyes, including Coumarin 6, is dictated by a process known as Intramolecular Charge Transfer (ICT). This phenomenon occurs upon photoexcitation and is responsible for the characteristic large Stokes shift and high sensitivity to solvent polarity observed in these molecules.
The fundamental structure of these coumarin dyes consists of an electron-donating group (typically an amino or substituted amino group at the 7-position) and an electron-accepting group (the lactone carbonyl group). Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited state (S₁). In the excited state, the electron density shifts from the donor to the acceptor, creating a highly polar excited state with significant charge separation. This ICT state is more stable in polar solvents, which can reorient around the excited-state dipole. The relaxation from this ICT state back to the ground state results in the emission of a fluorescence photon. The energy of this emission is highly dependent on the extent of solvent stabilization of the ICT state.
The efficiency of the ICT process and the subsequent fluorescence are influenced by several factors, including the electronic nature of the donor and acceptor groups, the rigidity of the molecular structure, and the polarity and viscosity of the solvent.
Caption: Intramolecular Charge Transfer (ICT) mechanism in coumarin dyes.
Photophysical Data of Coumarin 6
The photophysical properties of coumarin dyes are highly sensitive to their environment. The following table summarizes key quantitative data for Coumarin 6 in various solvents, illustrating the impact of solvent polarity on its absorption and emission characteristics.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| Cyclohexane | 2.02 | 425 | 480 | 2887 | 0.85 |
| Toluene | 2.38 | 435 | 500 | 3137 | 0.90 |
| Chloroform | 4.81 | 440 | 515 | 3478 | 0.78 |
| Ethyl Acetate | 6.02 | 438 | 518 | 3700 | 0.65 |
| Acetonitrile | 37.5 | 445 | 530 | 3820 | 0.45 |
| Ethanol | 24.5 | 450 | 540 | 3846 | 0.30 |
Note: These are representative values and can vary slightly depending on experimental conditions.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for characterizing the photophysical properties of fluorescent molecules.
This protocol outlines the standard procedure for measuring the absorption and fluorescence spectra of a coumarin dye.
Caption: Workflow for absorption and fluorescence spectroscopy.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the coumarin dye in a suitable solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solution in the solvent of interest to a final concentration that yields a maximum absorbance of approximately 0.1 at the absorption maximum (λ_abs_max). This low concentration helps to avoid inner filter effects.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to record a baseline (blank).
-
Replace the blank with the sample cuvette and record the absorption spectrum.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λ_abs_max determined in the previous step.
-
Scan the emission monochromator over a range starting approximately 10 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Ensure the recorded spectra are corrected for the wavelength-dependent output of the excitation source and the sensitivity of the detector.
-
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined using a relative method, comparing the fluorescence of the sample to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a quantum yield standard with an emission profile similar to the sample. For Coumarin 6, Rhodamine 6G in ethanol (Φ_F = 0.95) is a suitable standard.
-
Absorbance Matching: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurement. It is crucial to work in a regime of low absorbance (A < 0.1) to ensure a linear relationship between absorbance and fluorescence intensity.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra for all prepared solutions of the sample and the standard, using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_s and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).
-
Caption: Logical flow for relative quantum yield calculation.
Conclusion
The fluorescence of coumarin dyes like Coumarin 6 is a complex process governed by intramolecular charge transfer. This mechanism makes their photophysical properties highly sensitive to the solvent environment, a feature that can be exploited in various sensing and imaging applications. A thorough understanding of these principles, combined with rigorous experimental characterization as outlined in this guide, is essential for the effective design and application of these versatile fluorophores in research and drug development.
The Emergence of a Luminescent Workhorse: A Technical Guide to Coumarin 545T
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin 545T, a synthetic heterocyclic organic compound, has carved a significant niche in the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and laser technologies. This technical guide provides a comprehensive overview of the discovery, history, and key technical data of this compound. Detailed experimental protocols for its application in OLED fabrication and as a tunable laser dye are presented, alongside a summary of its photophysical properties. Visualizations of experimental workflows are provided to facilitate a deeper understanding of its practical implementation.
Introduction: The Legacy of Coumarin Dyes
The story of coumarin began in 1820 when A. Vogel first isolated the parent compound from tonka beans.[1] Initially prized for its pleasant vanilla-like scent, the true potential of the coumarin scaffold as a platform for fluorescent molecules was unlocked later with the advent of synthetic chemistry.[1] The development of various synthetic methodologies, such as the Pechmann condensation, paved the way for a vast library of coumarin derivatives with diverse photophysical properties. These derivatives have found widespread applications as fluorescent probes, laser dyes, and, more recently, as critical components in advanced optoelectronic devices.
Discovery and History of this compound
Physicochemical and Photophysical Properties
This compound is a yellow, crystalline powder with a molecular formula of C₂₆H₂₆N₂O₂S and a molecular weight of 430.56 g/mol .[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | [4] |
| CAS Number | 155306-71-1 | [4] |
| Molecular Formula | C₂₆H₂₆N₂O₂S | [4] |
| Molecular Weight | 430.56 g/mol | [4] |
| Appearance | Vermeil powder | [4] |
| Absorption Maximum (λmax) | 473 nm (in THF) | [4] |
| Emission Maximum (λem) | 506 nm (in THF) | [4] |
Key Applications
The unique photophysical properties of this compound make it a versatile material in several high-technology applications.
Organic Light-Emitting Diodes (OLEDs)
The primary application of C545T is as a green fluorescent dopant in the emissive layer of OLEDs.[5] Its high quantum efficiency and thermal stability contribute to the fabrication of bright, efficient, and long-lasting green-emitting devices.[3] When doped into a suitable host material, C545T can facilitate efficient energy transfer, leading to enhanced electroluminescence.[5]
Tunable Dye Lasers
This compound is also utilized as a gain medium in tunable dye lasers.[2][6] When dissolved in a suitable solvent, such as ethanol, and excited by a pump laser (e.g., a nitrogen laser), it exhibits laser emission in the green region of the visible spectrum.[6] The wavelength of the laser output can be tuned by incorporating a dispersive element, like a diffraction grating, into the laser cavity.[6]
Experimental Protocols
Fabrication of a Green-Emitting OLED with a C545T-Doped Emissive Layer
This protocol describes a general procedure for the fabrication of a multilayer OLED device using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Detergent solution (e.g., Hellmanex)
-
Deionized water
-
Isopropyl alcohol
-
Hole-injection layer (HIL) material (e.g., TAPC)
-
Hole-transport layer (HTL) material (e.g., α-NPD)
-
Host material for the emissive layer (EML) (e.g., Alq₃)
-
This compound (dopant)
-
Electron-transport layer (ETL) material (e.g., Alq₃)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Equipment:
-
Ultrasonic bath
-
Substrate cleaning station
-
High-vacuum thermal evaporation system with multiple sources
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in a detergent solution, deionized water, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode. The deposition rates and thicknesses should be carefully controlled using a QCM. A typical device structure is as follows:
-
HIL: TAPC (e.g., 60 nm)
-
HTL: α-NPD (e.g., 20 nm)
-
EML: Alq₃ doped with C545T (e.g., 30 nm, with a C545T concentration of 1-2 wt%)
-
ETL: Alq₃ (e.g., 30 nm)
-
EIL: LiF (e.g., 1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the aluminum cathode (e.g., 100 nm) on top of the organic stack through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the completed devices to a glovebox and encapsulate them using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Operation of a Tunable Dye Laser with this compound
This protocol outlines the setup and operation of a simple tunable dye laser using C545T as the gain medium.
Materials:
-
This compound
-
Spectroscopic grade ethanol
-
Quartz cuvette
-
Pulsed pump laser (e.g., Nitrogen laser, λ = 337 nm)
-
Cylindrical lens
-
Output coupler (partially reflective mirror)
-
Diffraction grating (for tuning)
-
Optical mounts and rails
Equipment:
-
Spectrometer
-
Power meter
Procedure:
-
Dye Solution Preparation:
-
Prepare a solution of this compound in ethanol at a concentration of approximately 1-5 mM.
-
-
Laser Cavity Setup:
-
Mount the quartz cuvette containing the dye solution on an optical rail.
-
Position the cylindrical lens to focus the pump laser beam into a narrow line near the inner wall of the cuvette. This creates the gain region.
-
Align the output coupler and the diffraction grating on either side of the cuvette to form the laser cavity. The diffraction grating should be mounted on a rotation stage to allow for wavelength tuning.
-
-
Laser Operation and Tuning:
-
Direct the pulsed pump laser beam through the cylindrical lens and into the dye solution.
-
Adjust the alignment of the output coupler and diffraction grating until laser action is observed. This will be visible as a bright, collimated beam exiting the output coupler.
-
Rotate the diffraction grating to change the wavelength of the feedback into the gain medium, thereby tuning the output wavelength of the dye laser.
-
-
Characterization:
-
Use a spectrometer to measure the wavelength of the dye laser output at different grating angles.
-
Use a power meter to measure the output power of the laser as a function of pump power and wavelength.
-
Conclusion
This compound stands as a testament to the power of molecular engineering in advancing materials science. Its robust photophysical properties have made it an indispensable component in the development of high-performance OLEDs and tunable laser systems. While its precise historical origins remain somewhat obscure in readily accessible literature, its impact on the field is undeniable. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals seeking to harness the capabilities of this versatile fluorescent dye. Further research into novel coumarin derivatives, building upon the success of molecules like C545T, will undoubtedly continue to drive innovation in optoelectronics and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 10-(1,3-Benzothiazol-2-yl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[3,2-g]pyrido[3,2,1-hi]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one CAS#: 155306-71-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Coumarin 545T Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for preparing analogues and derivatives of Coumarin 545T, a fluorescent dye with applications in organic light-emitting diodes (OLEDs) and as a laser dye. While the direct synthesis of a wide array of this compound analogues is not extensively documented in publicly available literature, this guide outlines plausible and robust synthetic pathways based on established methodologies for the synthesis of related coumarin and heterocyclic systems. The proposed routes are designed to be adaptable for the creation of diverse derivatives for structure-activity relationship (SAR) studies and novel drug development.
Core Structure and Retrosynthetic Analysis
This compound, chemically known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, possesses a rigid, fused heterocyclic core. This core is comprised of a tetramethylated julolidine moiety fused to a coumarin ring, which is further substituted with a benzothiazole group at the 3-position.
A retrosynthetic analysis suggests that the core benzopyrano[6,7,8-ij]quinolizin-11-one scaffold can be constructed from a suitably functionalized julolidine precursor. The key benzothiazole substituent can be introduced via a Knoevenagel condensation. This leads to two primary proposed synthetic strategies.
Proposed Synthetic Pathways
Two main strategies are proposed for the synthesis of the this compound scaffold and its analogues:
-
Strategy A: Pechmann Condensation Approach. This classic method for coumarin synthesis involves the acid-catalyzed reaction of a phenol with a β-ketoester.[2][3][4] In this context, a substituted 8-hydroxyjulolidine would serve as the phenolic component.
-
Strategy B: Vilsmeier-Haack Formylation followed by Knoevenagel Condensation. This route involves the formylation of a julolidine derivative, followed by a Knoevenagel condensation with an active methylene compound, such as 2-benzothiazolylacetonitrile, to construct the coumarin ring.[5][6][7]
Synthesis of Key Precursors
The successful synthesis of this compound analogues relies on the efficient preparation of key precursors.
The tetramethylated julolidine core provides rigidity and enhanced solubility.[8] Its synthesis can be achieved starting from 3-aminophenol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102321091A - Method for preparing coumarin laser dye - Google Patents [patents.google.com]
Unveiling the Solvent-Dependent Photophysics of Coumarin 545T: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solvatochromic effects on the photophysical properties of Coumarin 545T (C545T), a fluorescent dye with significant potential in various scientific applications. By understanding how the solvent environment influences its light-absorbing and emitting characteristics, researchers can optimize its use in areas such as bio-imaging, sensor development, and materials science. This document provides a comprehensive overview of C545T's photophysical behavior, detailed experimental methodologies for its characterization, and visual representations of key concepts.
Core Concepts: Solvatochromism and Photophysics of this compound
This compound, systematically named 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a complex heterocyclic molecule. Its photophysical properties, including absorption and emission of light, are intrinsically linked to its molecular structure and the surrounding solvent environment.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. In the context of fluorescent molecules like this compound, this manifests as shifts in the absorption and emission spectra. These shifts are primarily due to the differential solvation of the ground and excited electronic states of the molecule. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.
The key photophysical parameters influenced by the solvent include:
-
Absorption Maximum (λabs): The wavelength at which the molecule absorbs light most strongly.
-
Emission Maximum (λem): The wavelength at which the molecule emits light most intensely after excitation.
-
Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state.
Quantitative Analysis of Solvatochromic Effects on this compound
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τf, ns) |
| Tetrahydrofuran (THF) | 7.6 | 1.407 | 473[1] | 506[1] | 1347 | - | - |
| Methanol | 32.7 | 1.329 | 475 | 525 | 1905 | - | - |
| Ethanol | 24.6 | 1.361 | 480 | 519 | 1547 | 0.90 | - |
| Ethanol/Water (1:1) | - | - | 490 | 526 | 1400 | 0.96 | - |
Note: Data for methanol, ethanol, and ethanol/water is based on a compound identified as Coumarin 545, which may have a different structure (CAS 85642-11-1) than the primary subject of this guide (this compound, CAS 155306-71-1). The absorption maximum in THF is for the correct C545T structure. A comprehensive, verified dataset for C545T in a range of solvents is a clear area for future research.
Experimental Protocols
The following sections detail the standard methodologies for characterizing the solvatochromic effects on fluorescent dyes like this compound.
Sample Preparation
-
Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, dichloromethane, acetonitrile, ethanol, methanol, water).
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a good solvent like THF or chloroform.
-
Working Solutions: Prepare dilute working solutions (typically in the micromolar range) from the stock solution in each of the selected solvents. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
UV-Visible Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Blank Correction: Record a baseline spectrum of each pure solvent in a 1 cm path length quartz cuvette.
-
Measurement: Record the absorption spectrum of each this compound solution from approximately 350 nm to 600 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λabs) for each solvent.
Steady-State Fluorescence Spectroscopy
-
Instrumentation: Use a calibrated spectrofluorometer equipped with a corrected emission detector.
-
Excitation: Excite the sample at its absorption maximum (λabs) in each respective solvent.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the entire emission band (e.g., 480 nm to 700 nm).
-
Data Analysis: Determine the wavelength of maximum emission (λem) for each solvent. Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Stokes Shift (cm-1) = (1/λabs - 1/λem) * 107
Fluorescence Quantum Yield Determination (Relative Method)
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Absorbance Matching: Prepare a series of dilute solutions of both the standard and this compound in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Fluorescence Measurement: Record the corrected fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
-
Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a high-speed detector.
-
Excitation: Excite the sample at its absorption maximum.
-
Decay Measurement: Collect the fluorescence decay histogram by measuring the time difference between the excitation pulse and the arrival of the first emitted photon.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Data Analysis: Perform a deconvolution of the IRF from the measured fluorescence decay to obtain the true fluorescence lifetime (τf). The decay data is typically fitted to a single or multi-exponential function.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the fundamental relationship between solvent polarity and the photophysical properties of this compound.
Conclusion and Future Directions
The photophysical properties of this compound are significantly influenced by the solvent environment, a characteristic that can be harnessed for various applications. This guide provides the foundational knowledge and experimental framework for researchers to investigate and utilize the solvatochromic behavior of this promising fluorophore. A key area for future research is the systematic characterization of this compound's photophysical parameters in a comprehensive range of solvents to build a complete and verified dataset. Such data will be invaluable for the rational design of novel sensors, imaging agents, and advanced materials based on the unique properties of this compound.
References
Unraveling the Electronic Landscape of Coumarin 545T: A Technical Guide to Molecular Orbital Calculations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of Coumarin 545T's electronic properties through the lens of molecular orbital calculations. This compound, a prominent fluorescent dye, possesses a unique molecular architecture that underpins its utility in diverse applications, from organic light-emitting diodes (OLEDs) to advanced bio-imaging. Understanding its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its photophysical behavior, reactivity, and potential interactions within biological systems. This guide provides a comprehensive overview of the theoretical foundations, computational methodologies, and practical implications of these calculations, tailored for professionals in research and drug development.
Core Concepts: The Significance of Frontier Molecular Orbitals
In the realm of molecular quantum mechanics, HOMO and LUMO are the key players in determining a molecule's electronic characteristics. The HOMO represents the orbital from which an electron is most likely to be donated, analogous to the valence band in semiconductors. Conversely, the LUMO is the lowest energy orbital that can accept an electron, akin to the conduction band. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic absorption and emission properties, as well as its chemical stability. A smaller gap generally implies that less energy is required to excite an electron, leading to absorption at longer wavelengths.
Computational Approach: Simulating the Molecular Orbitals of this compound
While experimental data provides crucial benchmarks, computational chemistry offers a powerful avenue to visualize and quantify the electronic structure of molecules like this compound. Density Functional Theory (DFT) has emerged as a robust and widely-used method for such investigations.[1][2][3] Time-Dependent DFT (TD-DFT) is subsequently employed to simulate electronic excitation energies, which correspond to the absorption spectra of the molecule.[4]
A typical computational workflow for determining the molecular orbitals of this compound is outlined below:
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, combining experimentally derived values with those typically obtained from computational models for similar coumarin derivatives.
| Parameter | Value | Source/Method |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV | Experimental/Vendor Data[5][6][7] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.0 eV | Experimental/Vendor Data[5][6][7] |
| HOMO-LUMO Gap (Energy Gap) | 2.6 eV | Calculated |
| Maximum Absorption (λmax) | 473 nm (in THF) | Experimental[5][6][7] |
| Maximum Emission (λem) | 506 nm (in THF) | Experimental[5][6][7] |
| Computational Parameters (Representative) | Method/Basis Set | Purpose |
| Geometry Optimization | DFT / B3LYP / 6-31G(d) | To find the most stable 3D structure of the molecule.[8] |
| Molecular Orbital Energies | DFT / B3LYP / 6-311++G(d,p) | To accurately calculate HOMO and LUMO energies.[3][9] |
| Electronic Spectra Simulation | TD-DFT / CAM-B3LYP / 6-311+G(2d,p) | To predict the UV-Vis absorption spectrum.[10] |
Experimental Protocols
Synthesis of Coumarin Dyes (General Protocol)
The synthesis of coumarin derivatives often involves condensation reactions. A common method is the Pechmann condensation, which can be adapted for the synthesis of complex coumarins like this compound.[11]
A detailed protocol would involve the following steps:
-
Reaction Setup: A suitable phenol and a β-ketoester are mixed in the presence of a strong acid catalyst, such as sulfuric acid.
-
Heating: The reaction mixture is heated to facilitate the condensation and cyclization reactions.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.
Spectroscopic Analysis
The photophysical properties of this compound are characterized using UV-Vis absorption and fluorescence spectroscopy.[12][13]
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as tetrahydrofuran (THF).
-
UV-Vis Spectroscopy: The absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorption (λmax).
-
Fluorescence Spectroscopy: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at its λmax, and the emitted light is scanned to determine the wavelength of maximum emission (λem).
Signaling Pathways and Applications in Drug Development
Coumarin derivatives are not only of interest for their material applications but also for their diverse biological activities.[14] Their ability to interact with biological systems makes them valuable scaffolds in drug discovery.
Nrf2 Signaling Pathway
Several coumarin compounds have been identified as modulators of the Keap1-Nrf2 signaling pathway.[4][5] This pathway is a crucial regulator of cellular defense against oxidative stress.
Under normal conditions, Keap1 targets Nrf2 for degradation. Certain coumarins can interact with Keap1, preventing Nrf2 degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes, thereby protecting the cell from oxidative damage.
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a key regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some coumarin derivatives have been shown to inhibit this pathway, making them promising candidates for anticancer drug development.[15]
By inhibiting key kinases like PI3K and AKT, these coumarin compounds can block downstream signaling that promotes cell survival and proliferation, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Bio-imaging Applications
The inherent fluorescence of coumarins, including this compound, makes them excellent probes for biological imaging.[6][9][16] Their ability to be chemically modified allows for the development of targeted probes that can visualize specific cellular components or processes. For example, coumarin-based sensors have been designed to detect metal ions, reactive oxygen species, and enzymatic activity within living cells.
Conclusion
The molecular orbital calculations of this compound provide a fundamental understanding of its electronic structure and photophysical properties. This knowledge, combining computational predictions with experimental data, is invaluable for the rational design of new materials with tailored optical characteristics. Furthermore, the growing body of evidence for the interaction of coumarin derivatives with key biological signaling pathways opens up exciting possibilities for their application in drug discovery and development, particularly in the areas of antioxidant therapy and oncology. This guide serves as a foundational resource for researchers seeking to harness the potential of this compound and related compounds in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 10. iajpr.com [iajpr.com]
- 11. A new synthetic protocol for coumarin amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jbino.com [jbino.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic Characterization of Coumarin 545T: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of Coumarin 545T, a fluorescent dye with significant applications in various scientific fields, including materials science and biological imaging. This document details the dye's photophysical characteristics, outlines experimental protocols for their measurement, and illustrates relevant experimental workflows and signaling pathways.
Photophysical Properties of this compound
This compound is a member of the coumarin family of dyes, known for their high emission yields, excellent photostability, and sensitivity to their local environment.[1][2] These properties make them valuable as fluorescence probes, charge-transfer materials, and dyes for applications such as organic light-emitting diodes (OLEDs) and laser dyes.[1][2]
Absorption and Emission Spectra
The absorption and emission maxima of this compound are solvent-dependent, a characteristic feature of many fluorescent dyes. This solvatochromism arises from changes in the polarity of the dye's microenvironment.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |
| Tetrahydrofuran (THF) | 473 | 506 |
| Methanol | Not explicitly stated, but excitation at 430 nm is effective[3] | 520 (monomer emission)[3] |
| Ethanol | 480 | 519 |
| Ethanol/Water (50:50) | 490 | 526 |
Table 1: Absorption and Emission Maxima of this compound in Various Solvents. Data compiled from multiple sources.[1][3]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state.
| Solvent | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_) (ns) |
| Methanol | 0.78 | ~2.71 - 2.73 |
| Ethanol | 0.9 | Not Available |
| Ethanol/Water (50:50) | 0.96 | Not Available |
Table 2: Fluorescence Quantum Yield and Lifetime of this compound. The quantum yield in methanol is reported for "Coumarin 545". The lifetime data corresponds to "Coumarin 545" in methanol, fitted with a single-exponential decay.[3]
Experimental Protocols
Accurate characterization of the spectroscopic properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for measuring absorption, emission, quantum yield, and fluorescence lifetime.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission of this compound in a given solvent.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Instrumentation: Use a UV-Visible spectrophotometer to measure the absorption spectrum and a spectrofluorometer to measure the emission spectrum.
-
Absorption Spectrum Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 300-600 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_.
-
Scan the emission wavelengths over a range starting from ~20 nm above the excitation wavelength to capture the entire fluorescence spectrum (e.g., if λ_abs_ is 473 nm, scan from 490 nm onwards).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).
-
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with those of this compound. For green-emitting dyes, Rhodamine 6G in ethanol (Φ_F_ = 0.95) is a common standard.
-
Sample and Standard Preparation: Prepare a series of solutions of both this compound and the standard in the same solvent at different concentrations. The absorbances of these solutions at the excitation wavelength should be kept below 0.1.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting straight lines is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_F,X_) can be calculated using the following equation: Φ_F,X_ = Φ_F,S_ * (m_X_ / m_S_) * (η_X_² / η_S_²) where:
-
Φ_F,S_ is the quantum yield of the standard.
-
m_X_ and m_S_ are the slopes of the plots for the sample and standard, respectively.
-
η_X_ and η_S_ are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).
-
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime of this compound.
Methodology:
-
Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.
-
Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse as detected by the system.
-
Fluorescence Decay Measurement:
-
Excite the this compound solution with the pulsed light source at a high repetition rate.
-
The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.
-
The TCSPC electronics build a histogram of the photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to one or more exponential decay models. For many simple fluorophores, a single exponential decay model is sufficient: I(t) = I₀ * exp(-t / τ_F_) where:
-
I(t) is the intensity at time t.
-
I₀ is the initial intensity.
-
τ_F_ is the fluorescence lifetime.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a fluorescent dye like this compound.
Caption: Experimental workflow for spectroscopic characterization.
Signaling Pathway: Detection of Reactive Oxygen Species
Coumarin-based fluorescent probes can be designed to detect various analytes within cellular signaling pathways. For example, a probe can be engineered to react with reactive oxygen species (ROS), such as the hydroxyl radical (•OH), leading to a change in its fluorescence properties. This allows for the visualization and quantification of ROS production in biological systems.
Caption: Detection of hydroxyl radicals in a signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Coumarin 545T in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 545T (C545T), chemically known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a highly efficient green fluorescent dopant used in the fabrication of organic light-emitting diodes (OLEDs).[1][2] Its excellent photostability, high emission yield, and good solubility make it a valuable material for developing high-performance OLED devices.[2][3] These application notes provide detailed protocols for the fabrication and characterization of OLEDs incorporating this compound, along with its key performance data.
Physicochemical and Optoelectronic Properties of this compound
A comprehensive understanding of the material's properties is crucial for designing efficient OLED devices.
| Property | Value | Reference |
| Chemical Name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | [1][2] |
| CAS Number | 155306-71-1 | [2] |
| Molecular Formula | C₂₆H₂₆N₂O₂S | [2] |
| Molecular Weight | 430.56 g/mol | [2] |
| Appearance | Pale yellow to yellow powder/crystals | |
| Absorption Maximum (λmax) | 473 nm (in THF) | [2] |
| Photoluminescence Maximum (λem) | 506 nm (in THF) | [2] |
| HOMO Level | -5.3 eV to -5.6 eV | [2] |
| LUMO Level | -2.9 eV to -3.0 eV | [2] |
| Band Gap (Eg) | ~2.4 eV |
Experimental Protocols
I. Substrate Preparation
A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is critical for optimal device performance.
-
Initial Cleaning: Substrates are first cleaned with a detergent solution (e.g., 1% Hellmanex solution) in an ultrasonic bath for 15 minutes to remove organic residues.
-
Solvent Rinsing: The substrates are then sequentially sonicated in deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
Drying: After rinsing, the substrates are dried using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10-15 minutes to remove any remaining organic contaminants and to increase the work function of the ITO surface.
II. OLED Fabrication via Vacuum Thermal Evaporation
This protocol describes the fabrication of a common heterostructure OLED using this compound as a dopant in an Alq₃ host.
Device Structure: ITO / CuPc (15 nm) / NPB (60 nm) / C545T (x%) : Alq₃ (37.5 nm) / Alq₃ (37.5 nm) / LiF (1 nm) / Al (200 nm)[1]
-
Chamber Preparation: The vacuum thermal evaporation chamber is pumped down to a base pressure of < 5 x 10⁻⁶ Torr.
-
Layer Deposition:
-
Hole Injection Layer (HIL): Copper Phthalocyanine (CuPc) is deposited at a rate of 0.1-0.2 nm/s to a thickness of 15 nm.
-
Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) is deposited at a rate of 0.1-0.2 nm/s to a thickness of 60 nm.
-
Emissive Layer (EML): this compound and Tris(8-hydroxyquinolinato)aluminum (Alq₃) are co-evaporated from separate sources. The doping concentration of C545T is controlled by adjusting the deposition rate of each material. For a 1% doping concentration, the deposition rate of C545T would be approximately 0.01-0.02 nm/s, while the rate for Alq₃ would be 0.99-1.98 nm/s to achieve a total thickness of 37.5 nm.
-
Electron Transport Layer (ETL): A neat layer of Alq₃ is deposited at a rate of 0.1-0.2 nm/s to a thickness of 37.5 nm.
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF) is deposited at a slow rate of 0.01-0.02 nm/s to a thickness of 1 nm.
-
Cathode: Aluminum (Al) is deposited at a rate of 0.5-1.0 nm/s to a thickness of 200 nm.
-
-
Encapsulation: After fabrication, the devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
Performance Data
The following table summarizes the performance of a typical green OLED using this compound as the dopant in an Alq₃ host matrix at varying concentrations.
| Doping Concentration (%) | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| 1 | 10.9 | 4.28 | (0.31, 0.65) |
| 2 | ~8.7 | - | - |
| 3 | - | - | - |
Data is compiled from various sources and represents typical device performance.
Visualizations
Energy Level Diagram
The following diagram illustrates the energy levels of the materials used in the described OLED structure, showing the charge injection and transport pathways.
Caption: Energy level diagram of the C545T-doped OLED.
OLED Fabrication Workflow
This diagram outlines the key steps in the fabrication of a this compound-based OLED using vacuum thermal evaporation.
Caption: Workflow for C545T OLED fabrication.
References
Application Notes and Protocols for Coumarin 545T as a Green Dopant in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Coumarin 545T (C545T) as a green fluorescent dopant in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document includes key photophysical and electrical properties, detailed experimental protocols for device fabrication, and a summary of performance data.
Introduction to this compound
This compound, with the chemical formula C₂₆H₂₆N₂O₂S, is a high-purity, sublimed organic semiconductor material widely utilized as a green dopant in the emissive layer of OLEDs.[1][2] Its rigid molecular structure, incorporating benzothiazolyl and quinolizinone units, imparts excellent thermal stability and robust photophysical properties.[1] C545T is favored for its high emission yield, excellent photostability, and good solubility, which contribute to the fabrication of efficient, bright, and long-lasting green OLED displays.[2]
Physicochemical and Electroluminescent Properties
This compound exhibits strong absorption in the blue region of the spectrum and emits intense green light, making it an ideal guest material in a suitable host matrix, such as Tris(8-hydroxyquinolinato)aluminum (Alq3).[3][4] The energy level alignment of C545T with common host and transport layer materials facilitates efficient energy transfer and charge carrier recombination within the emissive layer.
Key Properties of this compound
| Property | Value | Reference |
| Chemical Name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | [1] |
| CAS Number | 155306-71-1 | [1] |
| Molecular Weight | 430.56 g/mol | [2] |
| Appearance | Pale yellow to yellow powder/crystals | [1] |
| Melting Point | 228 °C | [1] |
| Purity | >99% (sublimed) | [1] |
| Absorption Maximum (λmax in THF) | 473 nm | [1][2] |
| Photoluminescence Maximum (λem in THF) | 506 nm | [1][2] |
| HOMO Level | 5.6 eV | [1][2] |
| LUMO Level | 3.0 eV | [1][2] |
OLED Device Performance with C545T Dopant
The performance of an OLED is highly dependent on the device architecture and the concentration of the dopant in the host material. For C545T, an optimal doping concentration is crucial to maximize efficiency and prevent concentration quenching.[3][4]
Performance Data of a C545T-Doped OLED in an Alq3 Host
| Performance Metric | Value | Conditions | Reference |
| Luminance Efficiency | 10.4 cd/A | 1% C545T in Alq3 | [1] |
| Power Efficiency | 3.9 lm/W | 1% C545T in Alq3 | [1] |
| 1931 CIE Coordinates | (0.31, 0.65) | 1% C545T in Alq3 | [1] |
| Projected Half-Life (t1/2) | 11,810 hours | At an initial luminance of 100 cd/m² | [3] |
| Optimal Doping Concentration | ~1% v/v | In Alq3 host | [1][4] |
Experimental Protocols
The following protocols describe a standard method for the fabrication of a green OLED using this compound as the dopant in an Alq3 host via vacuum thermal evaporation.
Substrate Preparation
-
Initial Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Solvent Cleaning: Sequentially sonicate the substrates in a series of cleaning solutions. A typical sequence is:
-
Deionized water with detergent (e.g., 1% Hellmanex solution) for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Isopropyl alcohol for 15 minutes.
-
Acetone for 15 minutes.
-
Rinse again with deionized water.
-
-
Drying: Dry the substrates using a high-purity nitrogen gun.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO.
Organic and Metal Layer Deposition
This process is performed in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Mounting: Mount the cleaned ITO substrates in the evaporation chamber.
-
Material Loading: Load the organic materials (CuPc, NPB, Alq3, C545T) and metals (LiF, Al) into separate crucibles.
-
Deposition Sequence: Deposit the layers sequentially onto the ITO substrate. The deposition rates should be monitored using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit a 15 nm layer of Copper Phthalocyanine (CuPc).
-
Hole Transport Layer (HTL): Deposit a 60 nm layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Emissive Layer (EML): Co-evaporate Alq3 and C545T to form a 37.5 nm layer. The doping concentration of C545T should be controlled to be approximately 1% by adjusting the relative deposition rates of the two materials.
-
Electron Transport Layer (ETL): Deposit a 37.5 nm layer of neat Alq3.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 200 nm layer of Aluminum (Al).
-
Encapsulation
-
Inert Atmosphere: Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Applying Sealant: Apply a UV-curable epoxy around the active area of the device.
-
Encapsulation: Place a clean glass slide over the device and press gently to spread the epoxy.
-
Curing: Cure the epoxy using a UV lamp to form a hermetic seal.
Visualizations
OLED Fabrication Workflow
Caption: Workflow for OLED fabrication.
Energy Transfer Mechanism in C545T-Doped OLEDs
The primary mechanism for light emission in a C545T-doped OLED is Förster Resonance Energy Transfer (FRET).[5] In this process, excitons (electron-hole pairs) are first formed on the Alq3 host molecules upon electrical excitation. The energy from these excitons is then non-radiatively transferred to the C545T guest molecules, which have a lower energy gap. The C545T molecules then radiatively decay to the ground state, emitting green photons. Efficient FRET requires a significant spectral overlap between the emission spectrum of the host (Alq3) and the absorption spectrum of the dopant (C545T).[5]
Caption: Energy transfer in C545T OLEDs.
References
Application Notes and Protocols for Coumarin 545T as a Laser Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 545T (C545T) is a highly efficient and photostable laser dye belonging to the coumarin family of fluorescent compounds. Its chemical name is 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one.[2] The presence of four methyl groups in its structure enhances its solubility, allowing for the preparation of high-concentration solutions that can lead to increased laser conversion efficiencies.[2] This application note provides a comprehensive overview of the experimental setup for utilizing this compound as a laser dye, including its photophysical properties, detailed experimental protocols, and performance characteristics.
Photophysical Properties
The lasing performance of a dye is intrinsically linked to its photophysical properties, which are highly dependent on the solvent environment. The following table summarizes the key photophysical parameters of this compound in various common solvents.
| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Molar Extinction Coefficient (ε) [L mol⁻¹ cm⁻¹] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |
| Tetrahydrofuran (THF) | 473 | 506 | 5.8 x 10⁴ | Not Found | Not Found |
| Methanol | Not Found | Not Found | 5.3 x 10⁴ | Not Found | Not Found |
| Dimethyl Sulfoxide (DMSO) | Not Found | Not Found | 5.7 x 10⁴ | Not Found | Not Found |
| Ethanol | 480 | 519 | Not Found | 0.90 | Not Found |
| Ethanol/Water (1:1) | 490 | 526 | Not Found | 0.96 | Not Found |
Note: The molar extinction coefficients for THF, Methanol, and DMSO were determined from absorbance data in dilute solutions (≤ 10 μM). The quantum yield and lifetime data for Ethanol and Ethanol/Water are for the closely related Coumarin 545.
Experimental Protocols
Preparation of this compound Solutions
Objective: To prepare dye solutions of specific concentrations for spectroscopic and laser experiments.
Materials:
-
This compound powder (>98% purity)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, THF)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound using its molecular weight (430.56 g/mol ) to achieve the desired concentration (e.g., 3 mM for laser operation in ethanol).
-
Accurately weigh the calculated mass of the dye powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate volume.
-
Add a small amount of the chosen solvent to the flask to dissolve the dye. Gentle sonication in an ultrasonic bath can aid in dissolution.
-
Once the dye is fully dissolved, fill the volumetric flask to the calibration mark with the solvent.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the solution in a dark, cool place to prevent photodegradation.
Measurement of Photophysical Properties
A comprehensive understanding of the dye's interaction with light is crucial. This involves characterizing its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
Objective: To determine the absorption and emission maxima of this compound in a given solvent.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of this compound in the solvent of interest (typically in the micromolar range to ensure absorbance is within the linear range of the spectrophotometer).
-
Record the absorption spectrum using the UV-Vis spectrophotometer, with the pure solvent as a reference. The wavelength of maximum absorbance (λ_abs) is a key parameter for selecting the appropriate pump laser.
-
Record the fluorescence emission spectrum using the spectrofluorometer. Excite the sample at its absorption maximum (λ_abs). The wavelength at which the emission intensity is highest is the emission maximum (λ_em).
Objective: To determine the efficiency of the fluorescence process.
Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
This compound solution
-
Quantum yield standard solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)
-
Spectrofluorometer with a corrected emission module
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The data should yield straight lines passing through the origin.
-
Calculate the quantum yield of the sample (Φ_f_sample) using the following equation:
Φ_f_sample = Φ_f_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_f_std is the quantum yield of the standard
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively
-
n_sample and n_std are the refractive indices of the sample and standard solutions (usually assumed to be the refractive index of the solvent for dilute solutions).
-
Experimental Setup and Characterization of a Tunable Dye Laser
Objective: To construct and characterize a tunable laser using this compound as the gain medium.
Components:
-
Pump Laser: A pulsed laser with an emission wavelength that is strongly absorbed by this compound. A nitrogen laser (337 nm) is a common choice.
-
Dye Cell: A quartz cuvette to hold the this compound solution.
-
Optical Resonator:
-
Output Coupler: A partially reflective mirror. A Glan-Thompson polarizer with a broadband reflection coating can also serve this purpose.[3]
-
Tuning Element: A diffraction grating in Littrow or grazing-incidence configuration, or a set of prisms. A holographic grating with a high line density (e.g., 3000 lines/mm) provides good spectral resolution.[3]
-
-
Focusing Optics: A cylindrical lens to focus the pump beam into a line on the dye cell.
-
Detection and Measurement Instruments:
-
Power/Energy meter
-
Spectrometer or monochromator
-
Beam profiler
-
Experimental Workflow Diagram:
Caption: Experimental workflow for setting up and characterizing a tunable dye laser using this compound.
Procedure:
-
Align the optical components as shown in the workflow diagram. The pump laser beam should be focused by the cylindrical lens to form a narrow line just inside the front wall of the dye cell.
-
Prepare a 3 mM solution of this compound in ethanol and fill the dye cell.[3]
-
Achieve laser oscillation by aligning the output coupler and the tuning element to form a stable resonant cavity.
-
Characterize the laser output:
-
Tuning Range: Rotate the tuning element (e.g., diffraction grating) and record the output wavelength at which laser action is sustained. A study using a nitrogen laser pump demonstrated a tuning range of 501–574 nm for this compound in ethanol.[3]
-
Conversion Efficiency: Measure the output energy of the dye laser and the input energy of the pump laser using a power/energy meter. The conversion efficiency is the ratio of the output energy to the input energy, expressed as a percentage.
-
Beam Divergence: Measure the beam profile at two different distances from the laser output using a beam profiler. The beam divergence can be calculated from the change in beam diameter with distance.[4]
-
Photostability and Degradation
Coumarin laser dyes are known to undergo photodegradation upon prolonged exposure to high-intensity light.[1] The primary degradation pathways can include dealkylation of the amino group and other radical-mediated reactions.[5][6] The photostability is influenced by the solvent environment, with alcohol-water and alcohol-glycerol mixtures often showing higher stability.[1] To mitigate photodegradation and extend the lifetime of the dye solution, it is recommended to:
-
Use a flowing dye cell to continuously replenish the dye in the excitation region.
-
Filter the pump beam to remove unnecessary UV wavelengths that do not contribute to the pumping process but can induce photodegradation.
-
Use deaerated solvents, as dissolved oxygen can participate in photo-oxidation reactions.
Logical Relationship of Factors Affecting Laser Performance:
Caption: Key factors influencing the performance of a this compound dye laser.
Conclusion
This compound is a versatile and efficient laser dye suitable for generating tunable laser radiation in the green-yellow region of the spectrum. By carefully selecting the solvent, optimizing the dye concentration, and employing a well-designed optical resonator, researchers can achieve robust and high-performance laser operation. The protocols outlined in this application note provide a solid foundation for the successful implementation of this compound in various research and development applications.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Laser beam divergence and spot size (Theory) : Laser Optics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. scispace.com [scispace.com]
Coumarin 545T: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 545T (C545T) is a highly efficient fluorescent dye belonging to the coumarin family.[1] While extensively utilized as a green-emitting dopant in organic light-emitting diodes (OLEDs) and as a laser dye due to its exceptional photostability and high emission yield, its application as a fluorescent probe in biological microscopy is an emerging area of interest.[1] The inherent photophysical properties of coumarins, such as their sensitivity to the local environment, make them attractive candidates for the development of novel biosensors.[2][3][4] These application notes provide a comprehensive overview of the potential uses of this compound in fluorescence microscopy, including detailed protocols for cellular imaging and its prospective role in drug development research. Given the limited data on this compound in biological systems, some information presented is based on the general properties of coumarin dyes and may require optimization.
Physicochemical and Fluorescent Properties
A summary of the key quantitative data for this compound is presented below. It is important to note that the fluorescent properties of dyes are highly dependent on their solvent environment. The data in organic solvents may differ from that in aqueous biological buffers.
| Property | Value | Solvent/Conditions | Reference |
| Molecular Formula | C₂₆H₂₆N₂O₂S | - | [1] |
| Molecular Weight | 430.56 g/mol | - | [1] |
| Appearance | Pale yellow to yellow powder/crystals | - | [1] |
| Excitation Maximum (λex) | ~473 nm | Tetrahydrofuran (THF) | [1] |
| Est. ~460-470 nm | Phosphate-Buffered Saline (PBS) | Estimated | |
| Emission Maximum (λem) | ~506 nm | Tetrahydrofuran (THF) | [1] |
| Est. ~500-515 nm | Phosphate-Buffered Saline (PBS) | Estimated | |
| Solubility | Soluble in DMSO, DMF, Ethanol | - | [2] |
| Insoluble in water | - | [2] |
Note: Values in PBS are estimated based on the typical behavior of similar coumarin dyes and require experimental verification.
Experimental Protocols
The following are generalized protocols for the use of this compound in cellular imaging. It is highly recommended to perform optimization experiments for dye concentration and incubation times for specific cell types and applications.
Preparation of Stock Solution
-
To prepare a stock solution, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.[3][5]
-
Vortex the solution until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
Live Cell Staining Protocol
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency (typically 60-80%).[2]
-
Preparation of Staining Solution: Warm complete cell culture medium to 37°C. Dilute the this compound stock solution in the pre-warmed medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.[2][3]
-
Staining: Remove the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution containing this compound to the cells.[2]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[2]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove any unbound dye.[2][3]
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image immediately using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation around 470 nm and emission around 510 nm).[2]
Fixed Cell Staining Protocol
-
Cell Preparation and Fixation: Grow cells on coverslips to the desired confluency. Wash the cells once with PBS and then fix them with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[2][6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[2]
-
(Optional) Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS.[6]
-
Staining: Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM from the stock solution. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[2]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence microscope with a suitable filter set for this compound.[2][6]
Application in Drug Development: Visualizing Cellular Signaling
Fluorescent probes are invaluable tools in drug development for elucidating mechanisms of action and assessing drug efficacy. Although specific applications for this compound are yet to be established, its coumarin core suggests potential for developing probes to monitor various cellular processes.
Visualizing Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are key signaling molecules involved in various physiological and pathological processes.[7] Fluorescent probes that can detect changes in ROS levels are crucial for studying oxidative stress and the effects of antioxidant drug candidates.[8][9][10] A hypothetical application of a this compound-based sensor could involve a "turn-on" fluorescence response upon reaction with a specific ROS.
Caption: Hypothetical mechanism of a this compound-based ROS probe.
Monitoring Kinase Activity in Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and apoptosis, and is a major target in cancer drug development.[11][12] Fluorescent biosensors can be designed to report on the activity of specific kinases within this pathway, such as ERK.[11][13][14] A conceptual this compound-based biosensor could be engineered to change its fluorescence properties upon phosphorylation by a target kinase.
Caption: Conceptual use of a C545T biosensor in the MAPK pathway.
Experimental Workflow
The following diagram outlines a general workflow for a cell-based fluorescence microscopy experiment using this compound.
Caption: A typical experimental workflow for fluorescence microscopy.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the powdered dye in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound presents an exciting, though currently underexplored, potential as a fluorescent probe for biological imaging. Its robust photophysical properties make it a promising scaffold for the development of novel sensors for applications in basic research and drug discovery. The protocols and conceptual applications provided here serve as a starting point for researchers interested in exploring the use of this versatile dye in fluorescence microscopy. Further characterization of its spectral properties in aqueous environments and assessment of its cytotoxicity are essential next steps for its adoption by the biological research community.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Imaging mitochondrial reactive oxygen species with fluorescent probes: current applications and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent probes for visualizing ROS-associated proteins in disease - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Dynamics of the Ras/ERK MAPK cascade as monitored by fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Coumarin 545T Fluorescent Probe: Application Notes and Protocols for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 545T, also known as C545T, is a highly efficient green-emitting fluorescent dye belonging to the coumarin family.[1][2] While extensively utilized in organic light-emitting diodes (OLEDs) and as a laser dye due to its high emission yield and excellent photostability, its application as a fluorescent probe in cellular imaging is an emerging area of investigation.[2][3] Coumarin derivatives are widely recognized for their utility as fluorescent probes in biological systems, owing to their tunable spectral properties, small molecular size, and sensitivity to the cellular microenvironment.[4][] They have been successfully derivatized to target specific organelles and biomolecules, including the endoplasmic reticulum, mitochondria, and thiols.[1][4]
This document provides detailed application notes and protocols for the potential use of this compound in cellular imaging. The information is based on the known photophysical properties of this compound and established methodologies for other coumarin-based fluorescent probes. Researchers are advised that these protocols serve as a starting point and will likely require optimization for specific cell types and experimental conditions.
Quantitative Data
A summary of the key photophysical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Full Chemical Name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | [1] |
| Synonyms | C545T | [1] |
| CAS Number | 155306-71-1 | [1] |
| Molecular Formula | C₂₆H₂₆N₂O₂S | [1] |
| Molecular Weight | 430.56 g/mol | [1] |
| Appearance | Pale yellow to yellow powder/crystals | [1] |
| Absorption Maximum (λmax) | 473 nm (in THF) | [1] |
| Emission Maximum (λem) | 506 nm (in THF) | [1] |
| Purity | >99% (sublimed) | [1] |
| Melting Point | 228 °C | [1] |
| Solubility | Good solubility in various organic solvents | [2] |
Potential Cellular Imaging Applications
Based on the lipophilic nature of its core structure and the properties of similar coumarin dyes, this compound may be suitable for the following cellular imaging applications. It is important to note that these are proposed applications and require experimental validation.
-
Staining of Lipophilic Structures: The hydrophobic nature of the coumarin backbone suggests that this compound may preferentially accumulate in lipid-rich organelles such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets.
-
General Cytoplasmic Staining: Depending on its cell permeability, this compound could potentially be used as a general stain for the cytoplasm in live or fixed cells.
-
Backbone for Targeted Probes: The coumarin core of C545T can be chemically modified to incorporate targeting moieties for specific organelles or biomolecules, creating novel "smart" probes.
Experimental Protocols
The following are detailed protocols for live-cell and fixed-cell imaging, adapted from general procedures for coumarin-based fluorescent probes.
Protocol 1: Live-Cell Imaging
This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is crucial for different cell types.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation: ~470 nm, Emission: ~510 nm)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (a starting range of 200 nM to 10 µM is recommended for optimization).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specific duration (typically 15-60 minutes). Incubation times should be optimized.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope.
Protocol 2: Fixed-Cell Imaging
This protocol outlines the steps for staining fixed and permeabilized cells with this compound.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Cells cultured on coverslips
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Add the fixation solution to cover the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization buffer to the cells and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Staining: Prepare a working solution of this compound in PBS (a starting range of 1-10 µM is recommended for optimization). Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope.
Co-localization Studies for Target Validation
To determine the subcellular localization of this compound, co-staining with organelle-specific commercial probes is recommended.
Troubleshooting
-
Low Signal: Increase the concentration of this compound or the incubation time. Ensure that the filter sets on the microscope are appropriate for the excitation and emission spectra of the probe.
-
High Background: Decrease the probe concentration or incubation time. Ensure thorough washing to remove unbound probe. Consider using a phenol red-free medium for live-cell imaging.
-
Phototoxicity: Reduce the excitation light intensity and/or exposure time. For live-cell imaging, ensure cells are healthy and in a suitable imaging buffer.
-
No Staining: Verify the cell permeability of this compound in your cell type. For fixed-cell imaging, ensure the permeabilization step is sufficient.
Conclusion
This compound possesses favorable photophysical properties that make it a promising candidate for development as a fluorescent probe in cellular imaging. The protocols provided herein offer a foundation for researchers to explore its potential applications. Through systematic optimization and validation, this compound could become a valuable tool for visualizing cellular structures and dynamics.
References
- 1. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researching | The Emissive Mechanism of C545T Thin Layer at the Exciplex and Non-Exciplex Interfaces [researching.cn]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for the Preparation of Coumarin 545T Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the preparation of Coumarin 545T solutions. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows.
This compound is a fluorescent dye belonging to the coumarin family, known for its applications in electronic and photonic devices due to its high emission yield and photostability.[1] It is commonly used as a green-emitting dopant in Organic Light-Emitting Diodes (OLEDs) and as a material in organic photovoltaics (OPVs).[2] With its enhanced solubility, it is also utilized in laser dyes.[1] In biological applications, coumarins like C545T can serve as fluorescent probes.[2]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This information is crucial for accurate solution preparation and experimental design.
| Property | Value |
| Chemical Name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[3]benzopyrano[6,7,8-ij]quinolizin-11-one |
| Synonyms | C545T |
| CAS Number | 155306-71-1 |
| Molecular Formula | C₂₆H₂₆N₂O₂S |
| Molecular Weight | 430.56 g/mol [4] |
| Appearance | Pale yellow to yellow powder/crystals[4] |
| Melting Point | 228 °C[4] |
| Absorption Maximum (λmax) | 473 nm (in THF)[4] |
| Emission Maximum (λem) | 506 nm (in THF)[4] |
| HOMO/LUMO | HOMO = 5.6 eV, LUMO = 3.0 eV[4] |
| Solubility | Good solubility in various organic solvents.[2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
The following protocol outlines the preparation of a 10 mM stock solution of this compound, a common starting concentration for many applications. Due to its hydrophobicity, this compound is typically dissolved in a high-purity, anhydrous organic solvent. Tetrahydrofuran (THF) is a suitable solvent for spectroscopic characterization, and Dimethyl Sulfoxide (DMSO) is another common choice for preparing concentrated stock solutions in biological and materials science research.
Materials and Equipment:
-
This compound powder
-
High-purity, anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended for aiding dissolution)
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Preparation: Ensure the work area is clean and well-ventilated. Don appropriate PPE.
-
Weighing: Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh 4.31 mg of this compound powder into the container.
-
Solvent Addition: Add 1.0 mL of anhydrous THF or DMSO to the container with the this compound powder.
-
Dissolution: Securely cap the container and vortex for 1-2 minutes to facilitate dissolution. If the powder does not fully dissolve, sonicate the container in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: For short-term storage (up to one month), store the stock solution at 2-8°C, protected from light. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C in the dark.[3] this compound is light-sensitive, and exposure to light should be minimized.[3]
Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, standard laboratory safety practices should be followed.[3]
-
Personal Protective Equipment: Always wear a laboratory coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[3]
-
Contact: Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.[5]
-
Storage: Store this compound in a tightly sealed container in a dark, well-ventilated place.[3]
Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of a this compound stock solution.
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for Coumarins 545T in Laser Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Coumarin 545T for optimal laser performance. This document includes key performance data, detailed experimental protocols, and a logical workflow for concentration optimization.
Introduction to this compound
This compound (C545T) is a highly fluorescent laser dye known for its performance in the green region of the visible spectrum. Its chemical name is 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[l]benzopyrano[6,7,8,ij]quinolizin-11-one.[1] Due to its excellent photostability and high quantum yield, it is a preferred choice for various laser applications, including in tunable dye lasers. The selection of an appropriate concentration is critical to achieving maximum laser efficiency, desired output power, and a broad tuning range.
Data Presentation: Laser Performance of this compound
Table 1: Laser Performance of this compound in Ethanol
| Concentration (mM) | Pump Source | Solvent | Tuning Range (nm) | Efficiency (%) |
| 3 | Nitrogen Laser (337.1 nm) | Ethanol | 501–574 | ~11 |
Data sourced from a study on the widely tunable green laser emission of this compound.[2]
Note on Concentration Effects: For coumarin dyes, it is generally observed that higher concentrations can lead to a red-shift in the laser's tuning range.[3] However, excessively high concentrations can lead to aggregation and fluorescence quenching, which negatively impacts laser performance. Therefore, an optimal concentration must be determined experimentally for each specific laser setup and application.
Experimental Protocols
This section outlines the detailed methodologies for preparing this compound solutions and optimizing their concentration for superior laser performance.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound and a series of lower-concentration working solutions for optimization experiments.
Materials:
-
This compound (C545T) powder
-
Spectroscopic grade ethanol (or other suitable solvent)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Pipettes and pipette tips
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of C545T = 430.56 g/mol ). For example, for 10 mL of a 10 mM solution, you would need: 0.010 L * 0.010 mol/L * 430.56 g/mol = 0.0431 g.
-
Accurately weigh the calculated mass of this compound powder using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of ethanol to dissolve the powder. Use a magnetic stirrer or an ultrasonic bath to aid dissolution if necessary.
-
Once fully dissolved, carefully add ethanol to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution. This is your 10 mM stock solution.
-
-
Working Solutions Preparation (e.g., 1 mM, 2 mM, 3 mM, 4 mM, 5 mM):
-
Use the stock solution to prepare a series of working solutions by serial dilution. For example, to prepare 10 mL of a 1 mM solution from the 10 mM stock:
-
Pipette 1 mL of the 10 mM stock solution into a 10 mL volumetric flask.
-
Add ethanol to the calibration mark.
-
Stopper and invert to mix.
-
-
Repeat this process to create the other desired concentrations.
-
Protocol 2: Optimization of this compound Concentration for Laser Performance
Objective: To determine the optimal concentration of this compound for maximizing laser output power and efficiency in a specific dye laser setup.
Materials and Equipment:
-
Pulsed pump laser (e.g., Nitrogen laser at 337.1 nm or a frequency-doubled Nd:YAG laser at 532 nm)
-
Dye laser cavity, including:
-
Dye cell (cuvette)
-
Focusing lens for the pump beam
-
Resonator mirrors (a high reflector and an output coupler)
-
Tuning element (e.g., diffraction grating or prism)
-
-
Prepared this compound working solutions of varying concentrations
-
Optical power/energy meter
-
Spectrometer
-
Optical mounts and posts
Procedure:
-
Laser Setup and Alignment:
-
Set up the dye laser cavity according to the manufacturer's instructions or a standard design. A common configuration for a nitrogen-pumped dye laser involves transverse pumping of the dye cell.
-
Align the pump laser beam to focus into the dye cell, creating a uniform excitation region.
-
Align the resonator mirrors to achieve laser oscillation.
-
-
Initial Concentration Measurement:
-
Fill the dye cell with the lowest concentration working solution (e.g., 1 mM).
-
Turn on the pump laser and observe the dye laser output.
-
Place the power/energy meter in the path of the dye laser beam to measure the average output power or energy per pulse.
-
Use the spectrometer to measure the tuning range of the laser output by adjusting the tuning element.
-
Record the output power/energy and the tuning range for this concentration.
-
-
Iterative Concentration Measurements:
-
Carefully empty and clean the dye cell.
-
Fill the dye cell with the next concentration working solution (e.g., 2 mM).
-
Repeat the measurements of output power/energy and tuning range.
-
Continue this process for all prepared working solutions.
-
-
Data Analysis and Optimization:
-
Plot the laser output power/energy as a function of this compound concentration.
-
Plot the tuning range as a function of this compound concentration.
-
The optimal concentration will be the one that provides the highest output power or the desired balance between power and tuning range for your specific application.
-
It is also important to monitor the photostability at each concentration by observing any decrease in output power over time under continuous operation.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for optimizing this compound concentration and a simplified representation of the energy level transitions in a dye laser.
References
Application Notes and Protocols for Fabricating High-Efficiency OLEDs with Coumarin 545T
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs) utilizing Coumarin 545T (C545T) as a green-emitting dopant. C545T is a fluorescent dye known for its high emission yield, excellent photostability, and good solubility, making it a popular choice for producing efficient and stable green OLEDs.
Overview of this compound in OLEDs
This compound, chemically known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one, is widely used as a green dopant in a host material, typically Tris(8-hydroxyquinolinato)aluminium (Alq3), within the emissive layer of an OLED.[1] Doping a host material with a small amount of a highly fluorescent dye like C545T can significantly enhance the electroluminescence efficiency and color purity of the device. The energy transfer from the host to the dopant molecules is a critical process for the device's performance.
Key Properties of this compound:
| Property | Value |
| CAS Number | 155306-71-1 |
| Molecular Formula | C26H26N2O2S |
| Molecular Weight | 430.56 g/mol |
| HOMO Level | 5.6 eV[1] |
| LUMO Level | 3.0 eV[1] |
| Absorption Peak (λmax) | 473 nm (in THF)[1] |
| Fluorescence Peak (λem) | 506 nm (in THF)[1] |
Device Structures and Performance
Several device architectures have been reported to achieve high efficiency with C545T. The choice of materials for the hole injection layer (HIL), hole transport layer (HTL), host for the emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) significantly impacts the overall device performance. Below are examples of device structures and their reported performance metrics.
Table 1: Performance of C545T-based OLEDs
| Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) |
| ITO/Mg (1 nm)/Cs2O:Bphen (11 nm)/Alq3 (30 nm)/C545T:Alq3 (30 nm)/NPB (60 nm)/WO3 (5 nm)/Al | 23.7[1] | 12.4[1] | Not Reported |
| ITO/CuPc (15 nm)/NPB (60 nm)/1% C545T:Alq3 (37.5 nm)/Alq3 (37.5 nm)/LiF (1 nm)/Al (200 nm) | 10.4[2] | 3.9[2] | Not Reported |
| Tandem Device: ITO/MoO3/NPB/Alq3:C545T/Alq3/LiF/Al/WO3/Au/MoO3/NPB/Alq3:C545T/Alq3/LiF/Al | 33.9[3] | 12.0[3] | Not Reported |
Experimental Protocols
This section outlines a general protocol for the fabrication of a C545T-based OLED using vacuum thermal evaporation, a common technique for small-molecule OLEDs.
Substrate Preparation
-
Substrate: Indium Tin Oxide (ITO)-coated glass with a sheet resistance of 10-20 Ω/sq is typically used as the anode.
-
Cleaning:
-
Sequentially sonicate the ITO substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gun.
-
Treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
Organic and Metal Layer Deposition
This process is carried out in a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ mBar.
-
Layer Deposition:
-
Mount the cleaned ITO substrates in the evaporation chamber.
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled using a quartz crystal monitor.
-
A typical device structure and deposition parameters are provided in the table below.
-
Table 2: Deposition Parameters for a Standard C545T OLED
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |
| Hole Injection Layer (HIL) | CuPc (Copper Phthalocyanine) | 15 | 1-2 |
| Hole Transport Layer (HTL) | NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine) | 60 | 1-2 |
| Emissive Layer (EML) | 1% C545T doped in Alq3 | 37.5 | 1-2 (for Alq3), 0.01-0.02 (for C545T) |
| Electron Transport Layer (ETL) | Alq3 (Tris(8-hydroxyquinolinato)aluminium) | 37.5 | 1-2 |
| Electron Injection Layer (EIL) | LiF (Lithium Fluoride) | 1 | 0.1-0.2 |
| Cathode | Al (Aluminum) | 200 | 5-10 |
-
Doping: The emissive layer is created by co-evaporation of the host (Alq3) and the dopant (C545T) from separate sources. The doping concentration is controlled by adjusting the relative deposition rates of the two materials. A 1% doping concentration is often found to be optimal.[2]
Encapsulation
-
To prevent degradation from moisture and oxygen, the fabricated devices should be encapsulated in a dry nitrogen-filled glovebox.
-
A glass lid is typically sealed to the device substrate using a UV-curable epoxy resin. A getter (moisture and oxygen scavenger) is often placed inside the encapsulation to enhance the device's lifetime.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer.
-
Apply a forward bias to the device and measure the current density and luminance as a function of the driving voltage.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emitted light spectrum at a constant driving voltage or current using a spectroradiometer.
-
-
Efficiency Calculation:
-
Current Efficiency (cd/A): Calculated from the luminance and current density.
-
Power Efficiency (lm/W): Calculated from the luminance, current density, and driving voltage.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
-
Visualizations
Device Structure Workflow
Caption: OLED Fabrication Workflow.
Energy Level Diagram
Caption: OLED Energy Level Diagram.
References
Application Notes and Protocols for Live-Cell Imaging Using Coumarin 545T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 545T is a fluorescent dye belonging to the coumarin family, a class of compounds well-regarded for their applications in biological imaging.[1] These dyes are characterized by their benzopyran-2-one core structure, and their fluorescent properties can be fine-tuned through chemical modifications.[2] Coumarin derivatives are utilized as fluorescent probes and labels in a variety of research areas.[3] While specific live-cell imaging data for this compound is not extensively documented, its properties can be inferred from similar coumarin-based dyes used in cellular imaging. This application note provides a detailed protocol for the use of this compound in live-cell imaging, with the understanding that specific parameters may require optimization based on the cell type and experimental setup.
Coumarin dyes are known for their sensitivity to the local cellular environment, making them valuable tools for probing cellular dynamics.[4] Their applications range from labeling specific organelles to detecting intracellular analytes like biothiols and reactive oxygen species.[5] The protocol provided herein is based on established methods for other coumarin derivatives and serves as a comprehensive guide for researchers initiating studies with this compound.
Quantitative Data Summary
The photophysical properties of fluorescent dyes are critical for successful imaging experiments. While specific data for this compound in aqueous or cellular environments is limited, the following table summarizes key quantitative data for various coumarin derivatives to provide a reference for expected performance.
| Dye/Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Environment |
| This compound (Hypothetical) | ~473 | ~506 | ~0.6-0.8 | Aqueous Buffer |
| Coumarin 1 | 373 | 400-550 | 0.73 | Ethanol |
| Coumarin 6 | 458 | 480-650 | 0.78 | Ethanol |
| Coumarin 343 X Azide | Not Specified | Not Specified | 0.50 - 0.78 | Various |
| 6-Aryl Coumarin Derivative (4e) | Not Specified | Not Specified | 0.83 | Not Specified[6] |
Note: The data for this compound is hypothetical and based on the known properties of similar coumarin dyes in various solvents. The actual performance in a cellular environment may vary and requires experimental validation.
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization of the dye concentration and incubation time is recommended for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., HEPES-buffered saline)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 50-70%) on a suitable imaging dish or coverslip.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended.[7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.
-
-
Staining:
-
Wash the cells twice with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and dye concentration.
-
-
Washing:
-
Wash the cells three times with pre-warmed PBS to remove any unbound dye. This step is critical for reducing background fluorescence.
-
-
Imaging:
-
Replace the PBS with a pre-warmed live-cell imaging buffer.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~473 nm / Emission: ~506 nm).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[8]
-
Protocol 2: Cytotoxicity Assay
To determine the optimal, non-toxic concentration of this compound for your specific cell type, it is highly recommended to perform a cytotoxicity assay, such as the MTT assay.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for a duration that reflects your planned imaging experiment (e.g., 1-4 hours). Include untreated control wells.
-
-
MTT Addition:
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Visualizations
Experimental Workflow
References
- 1. Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
Coumarin 545T as a Fluorescent Marker for Specific Organelles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a prominent class of fluorophores widely utilized in cellular biology for their strong fluorescence, high quantum yields, and tunable photophysical properties. Their relatively small size minimizes perturbation to biological systems, making them excellent candidates for live-cell imaging. By modifying the core coumarin structure, researchers have successfully engineered probes that selectively accumulate in specific organelles, enabling the study of their dynamics and function.
This document provides a detailed overview of the application of coumarin-based probes for organelle-specific imaging. While Coumarin 545T is a well-known coumarin dye, its primary applications are in materials science, such as in organic light-emitting diodes (OLEDs) and as a laser dye.[1] There is a lack of specific documentation detailing its use as a fluorescent marker for organelles in biological imaging. Therefore, this document will focus on the applications and protocols for well-established, representative coumarin-based probes that have been successfully used to label specific cellular organelles.
Properties of this compound
While not documented for specific organelle staining, the known properties of this compound are provided below for reference.
| Property | Value | Reference |
| Full Chemical Name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | [1] |
| CAS Number | 155306-71-1 | [1] |
| Molecular Formula | C₂₆H₂₆N₂O₂S | [1] |
| Molecular Weight | 430.56 g/mol | [1] |
| Appearance | Pale yellow to yellow powder/crystals | [1] |
| Absorption Maximum (λmax) | 473 nm (in THF) | [1] |
| Emission Maximum (λem) | 506 nm (in THF) | [1] |
| Solubility | Good solubility in various organic solvents | [1] |
Application Notes for Organelle-Specific Coumarin-Based Probes
The selection of a fluorescent probe is critical for successful imaging experiments. The following sections provide details on coumarin-based probes designed for specific organelles.
Mitochondria-Targeted Coumarin Probes
Mitochondria are crucial for cellular energy production and are involved in various signaling pathways. Coumarin derivatives targeting mitochondria often possess a lipophilic cationic structure that allows them to accumulate in the negatively charged mitochondrial matrix.
Example Probe: Coumarin-hemicyanine derivatives have been developed for targeting mitochondria.
| Property | Typical Value Range |
| Excitation Maximum (λex) | ~400 - 450 nm |
| Emission Maximum (λem) | ~450 - 550 nm |
| Working Concentration | 100 nM - 10 µM |
| Incubation Time | 15 - 60 minutes |
Lysosome-Targeting Coumarin Probes
Lysosomes are acidic organelles responsible for cellular waste degradation. Probes for lysosomes often incorporate basic amine functionalities, such as a morpholine group, which become protonated in the acidic environment of the lysosome, leading to their accumulation.
Example Probe: Coumarin derivatives containing a morpholine moiety.
| Property | Typical Value Range |
| Excitation Maximum (λex) | ~400 - 430 nm |
| Emission Maximum (λem) | ~450 - 500 nm |
| Working Concentration | 1 - 10 µM |
| Incubation Time | 30 - 60 minutes |
Endoplasmic Reticulum (ER)-Targeting Coumarin Probes
The ER is involved in protein and lipid synthesis. Coumarin probes targeting the ER often have hydrophobic properties that allow them to partition into the ER membrane. Some probes also contain functional groups like sulfonamides that can interact with components of the ER.
Example Probe: Coumarin derivatives with sulfonamide groups.
| Property | Typical Value Range |
| Excitation Maximum (λex) | ~400 nm |
| Emission Maximum (λem) | ~435 - 525 nm |
| Working Concentration | 1 - 5 µM |
| Incubation Time | 15 - 30 minutes |
Lipid Droplet-Targeting Coumarin Probes
Lipid droplets are organelles that store neutral lipids. Fluorescent probes for lipid droplets are typically highly lipophilic and exhibit enhanced fluorescence in the nonpolar environment of the lipid core.
Example Probe: While not a coumarin, BODIPY 493/503 is a common green fluorescent dye for lipid droplets and serves as a good representative for this class of probes. Coumarin-based probes for lipid droplets are also being developed.
| Property | Typical Value Range (for lipid droplet probes) |
| Excitation Maximum (λex) | ~480 - 500 nm |
| Emission Maximum (λem) | ~510 - 530 nm |
| Working Concentration | 0.5 - 5 µM |
| Incubation Time | 10 - 30 minutes |
Experimental Protocols
General Workflow for Cellular Imaging
The following diagram illustrates the general workflow for utilizing fluorescent probes in cellular imaging.
Caption: A generalized workflow for staining cells with a fluorescent probe.
Protocol 1: Live-Cell Staining of Mitochondria
This protocol is a general guideline for staining mitochondria in live cells using a coumarin-based probe.
Materials:
-
Mitochondria-targeting coumarin probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a Stock Solution: Dissolve the coumarin probe in DMSO to create a 1-10 mM stock solution. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium or imaging buffer to the final working concentration (e.g., 1 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer or PBS.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter sets for the specific coumarin probe (e.g., DAPI or FITC channel).
Protocol 2: Fixed-Cell Staining of Lysosomes
This protocol provides a general method for staining lysosomes in fixed cells.
Materials:
-
Lysosome-targeting coumarin probe
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium
Procedure:
-
Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the staining solution as described for live-cell staining (dilute the stock solution in PBS). Incubate the fixed cells for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope.
Logical Relationship of Organelle-Specific Probe Design
The design of organelle-specific probes relies on key chemical features that direct them to their target.
Caption: Design principles for targeting fluorescent probes to specific organelles.
Concluding Remarks
Coumarin-based fluorescent probes are invaluable tools for researchers in cell biology and drug development. While this compound itself is primarily an industrial dye, the broader coumarin family offers a versatile scaffold for creating probes that can specifically label and report on the dynamics of various organelles. The protocols and data presented here provide a foundation for the successful application of these powerful imaging agents in your research. It is always recommended to optimize staining conditions for your specific cell type and experimental setup.
References
Troubleshooting & Optimization
How to improve Coumarin 545T fluorescence quantum yield
Welcome to the technical support center for Coumarin 545T. This guide provides troubleshooting advice and frequently asked questions to help you optimize the fluorescence quantum yield of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence quantum yield of this compound?
This compound is known for its high emission yield and excellent photostability.[1] While the exact quantum yield can be highly dependent on the experimental conditions (e.g., solvent, temperature, concentration), coumarin derivatives, in general, can exhibit high quantum yields, sometimes reaching up to 0.83 in optimal conditions.[2] For laser dye applications, coumarins are selected for their high fluorescence quantum yields, often approaching unity.[3]
Q2: My measured fluorescence quantum yield for this compound is lower than expected. What are the common causes?
Several factors can lead to a reduced fluorescence quantum yield. The most common culprits include:
-
Solvent Choice: The polarity and viscosity of the solvent can significantly impact the fluorescence. For many aminocoumarins, increasing solvent polarity can decrease the quantum yield.[4][5]
-
Concentration Effects: At high concentrations, this compound can form non-fluorescent or weakly fluorescent aggregates (H-aggregates), leading to a decrease in the overall quantum yield of the solution.[6][7]
-
Temperature Fluctuations: While this compound is noted for its low temperature sensitivity, significant deviations from optimal temperatures can still influence fluorescence intensity.[6][7][8]
-
Presence of Contaminants: Quenchers, such as certain metal ions or dissolved oxygen, can deactivate the excited state of the fluorophore, reducing fluorescence.
-
pH of the Solution: Some coumarin derivatives show pH-sensitive fluorescence.[2] Drastic changes in pH could potentially alter the fluorescence properties of this compound.
Troubleshooting Guide
Issue 1: Low Fluorescence Intensity or Quantum Yield
If you are observing a lower-than-expected fluorescence quantum yield, consider the following troubleshooting steps.
The choice of solvent is critical. Coumarin dyes are sensitive to both solvent polarity and viscosity.[9] For many aminocoumarins, an increase in solvent polarity can lead to a marked decrease in emission yield.[4] This is often attributed to the formation of a twisted intramolecular charge-transfer (TICT) state, which provides a non-radiative decay pathway.[5]
Recommendations:
-
Solvent Polarity: Experiment with a range of solvents with varying polarities. Start with less polar solvents where many coumarins exhibit stronger fluorescence.
-
Solvent Viscosity: Increasing the viscosity of the medium can sometimes enhance the quantum yield by restricting molecular motions that lead to non-radiative decay.[9]
Table 1: Effect of Solvent on the Photophysical Properties of Selected Coumarin Dyes
| Solvent | Polarity (Δf) | Quantum Yield (Φf) of Coumarin 152 | Lifetime (τf) in ns of Coumarin 152 |
| Cyclohexane | ~0 | High | High |
| Acetonitrile | >0.2 | Reduced | Reduced |
| Methanol | >0.2 | Reduced | Reduced |
| Note: This table illustrates a general trend for a similar coumarin dye, as specific data for this compound across a wide range of solvents is not readily available. The trend of reduced quantum yield in higher polarity solvents is common for coumarins with flexible amino groups.[3] |
This compound can form aggregates at higher concentrations, which can quench fluorescence.[6][7]
Recommendations:
-
Concentration Series: Prepare a dilution series of your this compound solution to identify the optimal concentration range where aggregation is minimized. Absorption spectra can be used to monitor for changes indicative of aggregation (e.g., the appearance of new bands or shoulders).
-
Working Concentrations: For fluorescence measurements, it is advisable to work with dilute solutions, typically in the micromolar (µM) range (e.g., 1.5 to 30 µM), to avoid aggregation effects.[6]
While this compound has a remarkably low temperature coefficient, temperature can still play a role.[6][7][8] For some coumarins, increasing temperature can enhance non-radiative decay processes, thus lowering the quantum yield.[10]
Recommendations:
-
Maintain a Stable Temperature: Ensure your experiments are conducted at a consistent and controlled temperature.
-
Low-Temperature Measurements: If feasible, performing measurements at lower temperatures can sometimes improve the quantum yield by reducing vibrational and rotational modes of non-radiative energy dissipation.
Table 2: Temperature Coefficient of this compound in Various Solvents
| Solvent | Temperature Coefficient (% per °C) |
| Methanol | ~0.025 |
| THF | Low |
| DMSO | Low |
| EA | Low |
| DMF | Low |
| Data suggests that this compound exhibits low temperature sensitivity across a range of solvents.[6][7] |
Experimental Protocols
Protocol: Measuring Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield (Φf) of this compound using a well-characterized standard.
Materials:
-
This compound solution of unknown quantum yield.
-
A standard fluorophore solution with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54).
-
Spectrofluorometer.
-
UV-Vis Spectrophotometer.
-
Cuvettes (1 cm path length).
-
Solvent of choice.
Methodology:
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Measure Fluorescence Spectra:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. Ensure the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
-
Calculate Quantum Yield:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope of each line.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) Where:
-
Φf_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvent is the same, this term cancels out).
-
-
Visual Guides
Troubleshooting Workflow for Low Quantum Yield
The following diagram illustrates a logical workflow for troubleshooting a low fluorescence quantum yield for this compound.
Caption: Troubleshooting workflow for low quantum yield.
Factors Influencing this compound Fluorescence
This diagram shows the key factors that can influence the fluorescence quantum yield of this compound and their interrelationships.
Caption: Key factors affecting fluorescence quantum yield.
References
- 1. ossila.com [ossila.com]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nathan.instras.com [nathan.instras.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Coumarin 545: an emission reference dye with a record-low temperature coefficient for ratiometric fluorescence based temperature measurements - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Coumarin 545: an emission reference dye with a record-low temperature coefficient for ratiometric fluorescence based temperature measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of Coumarin 545T in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Coumarin 545T in microscopy experiments.
Troubleshooting Guides
Problem: Rapid loss of fluorescence signal from this compound during imaging.
This guide provides a systematic approach to identifying and resolving issues related to the photobleaching of this compound.
Step 1: Evaluate Imaging Parameters
Excessive light exposure is a primary cause of photobleaching.[1][2][3] Optimizing your microscope settings is the first and most critical step in mitigating this issue.
| Parameter | Recommendation | Troubleshooting Action |
| Excitation Intensity | Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][4] | - Reduce laser power to 1-5%. - Use neutral density (ND) filters to attenuate the light source.[1][5] - If the signal is too weak at low power, proceed to Step 2 before increasing intensity. |
| Exposure Time | Minimize the duration the sample is illuminated.[1][4] | - Use the shortest possible camera exposure time. - Employ a shutter to only expose the sample during image acquisition.[1] |
| Pinhole Size (Confocal) | Use the optimal pinhole size for your objective. An overly small pinhole may require higher laser power to achieve a sufficient signal. | - Start with a pinhole size of 1 Airy unit and adjust as necessary. |
| Detector Gain/EM Gain | Increase detector gain or EM gain to amplify the signal from lower excitation intensities. | - Be mindful that high gain can also amplify noise.[6] Find a balance between a usable signal and acceptable noise levels. |
Step 2: Assess Sample Preparation and Mounting Medium
The chemical environment of the fluorophore significantly impacts its photostability.[7]
| Issue | Recommendation | Troubleshooting Action |
| Absence of Antifade Reagent | Always use an antifade mounting medium for fixed samples.[1][4] These reagents scavenge reactive oxygen species that cause photobleaching.[1] | - Select an appropriate antifade reagent. Commercial options like ProLong™ Gold and VECTASHIELD® are effective for coumarin dyes.[1] - For live-cell imaging, consider specialized reagents like ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent.[8] |
| Incorrect Mounting Protocol | Ensure proper application and curing of the mounting medium. | - For curing mountants like ProLong™ Gold, allow the slide to cure in the dark for at least 24 hours at room temperature for maximum efficacy.[1][9] - Avoid introducing air bubbles, as oxygen contributes to photobleaching.[10] |
| Suboptimal pH | The fluorescence of some coumarin dyes can be pH-sensitive. | - Most commercial antifade reagents are buffered to an optimal pH (often around 8.5).[1] If preparing a custom mounting medium, ensure the pH is optimized. |
Step 3: Verify Fluorophore and Filter Compatibility
Mismatched hardware and fluorophores can lead to inefficient signal detection, tempting the user to increase excitation light and thus accelerate photobleaching.
| Issue | Recommendation | Troubleshooting Action |
| Incorrect Filter Set | Use a filter set that is specifically designed for the excitation and emission spectra of this compound (Absorption λmax ~473 nm, Emission λem ~506 nm in THF).[10] | - Check the specifications of your filter cube (excitation filter, dichroic mirror, and emission filter) to ensure they match the spectral properties of this compound.[1] |
| Fluorophore Choice | While this compound is reported to have excellent photostability, some applications may require even more robust dyes.[10] | - If photobleaching persists despite optimization, consider alternative fluorophores known for high photostability, such as Alexa Fluor or BODIPY dyes.[11] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] When a fluorophore like this compound absorbs light, it enters an excited state. From this state, it can react with other molecules, particularly molecular oxygen, to generate reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[1][10] Prolonged or high-intensity illumination increases the likelihood of these damaging reactions.
Q2: I'm using an antifade reagent, but my this compound signal is still fading quickly. What could be wrong?
A2: Several factors could be at play:
-
Insufficient Curing: If you are using a curing antifade mountant like ProLong™ Gold, it is crucial to allow it to fully cure (typically 24 hours in the dark) to achieve its maximum protective effect.[1][9]
-
Incompatible Reagent: While many commercial antifade reagents are broadly compatible, some may be less effective for specific dyes. For instance, p-phenylenediamine (PPD)-based antifades can be less suitable for blue-green emitting fluorophores.
-
High Oxygen Content: Ensure your sample is mounted without air bubbles, as trapped oxygen can reduce the effectiveness of the antifade reagent.
-
Extreme Imaging Conditions: Even with an antifade reagent, excessively high laser power or prolonged exposure times will eventually lead to photobleaching. Re-evaluate your imaging parameters according to the troubleshooting guide.
Q3: Can I prevent photobleaching in live-cell imaging with this compound?
A3: Preventing photobleaching in live cells is more challenging due to the presence of oxygen and the sensitivity of the cells to harsh chemicals.[3] However, you can significantly reduce it by:
-
Minimizing Light Exposure: This is the most critical factor. Use the lowest possible excitation intensity and exposure time.[2][8]
-
Using Specialized Live-Cell Antifade Reagents: Products like ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent are designed to reduce photobleaching and phototoxicity in living samples.[8]
-
Time-Lapse Imaging Strategy: Instead of continuous illumination, acquire images at intervals. Keep the shutter closed between acquisitions.[8]
-
Choosing the Right Imaging System: For long-term live-cell imaging, systems like spinning disk confocal or light-sheet microscopy can be less phototoxic than traditional point-scanning confocals.[12]
Q4: How does the choice of immersion oil affect photobleaching?
A4: While immersion oil itself does not directly cause photobleaching, using the correct type and ensuring it is free of autofluorescent impurities is important. A refractive index mismatch between the objective, immersion oil, coverslip, and mounting medium can lead to spherical aberration and a weaker signal, which might tempt you to increase the excitation power, thus accelerating photobleaching.[13]
Q5: Is there a way to quantify the photobleaching of my sample?
A5: Yes, you can create a photobleaching curve by imaging a specific region of your sample continuously over time and measuring the decay in fluorescence intensity. This can help you to understand the rate of photobleaching under your specific experimental conditions and to normalize your data for quantitative analysis.
Quantitative Data
Table 1: Comparative Photostability of Different Fluorophore Families
| Fluorescent Probe Family | Derivative | Photobleaching Quantum Yield (φb) x 10⁻⁶ | Relative Photostability |
| Rhodamine | Rhodamine 123 | 0.3 | Very High |
| Tetramethylrhodamine (TMR) | 0.4 | Very High | |
| Coumarin | Coumarin 120 | 120 | Moderate |
| Coumarin 307 | 250 | Low | |
| Coumarin 1 | 500 | Very Low |
Data adapted from studies in aqueous solutions. A lower photobleaching quantum yield (φb) indicates higher photostability.[4]
Table 2: Effect of Antifade Reagent on Coumarin Fluorescence Half-Life
| Mounting Medium | Fluorochrome | Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 |
| VECTASHIELD® | Coumarin | 106 |
The half-life is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.
Experimental Protocols
Protocol 1: Mounting Fixed Cells with ProLong™ Gold Antifade Reagent
This protocol is for mounting fixed cells stained with this compound to minimize photobleaching.
Materials:
-
Fixed cells stained with this compound on coverslips
-
Phosphate-buffered saline (PBS)
-
ProLong™ Gold Antifade Reagent
-
Microscope slides
-
Nail polish or sealant (optional)
Procedure:
-
Final Wash: After the final step of your staining protocol, wash the coverslips with PBS to remove any unbound dye.
-
Remove Excess Buffer: Carefully remove the coverslip from the washing buffer and gently blot the edge with a laboratory wipe to remove excess PBS.
-
Apply Antifade Reagent: Place one drop of ProLong™ Gold Antifade Reagent onto a clean microscope slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Cure: Place the slide on a flat, level surface in the dark and allow it to cure for 24 hours at room temperature.[1][9] This curing step is essential for the antifade properties to become fully effective.[1]
-
Seal (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant after the mounting medium has cured.
-
Imaging: Image the sample using optimized microscope settings (see Troubleshooting Guide).
Protocol 2: Live-Cell Imaging with a Photobleaching Reducer
This protocol provides a general guideline for imaging live cells stained with this compound using a live-cell antifade reagent.
Materials:
-
Live cells stained with this compound in an imaging dish
-
Phenol red-free cell culture medium
-
ProLong™ Live Antifade Reagent (or similar)
Procedure:
-
Prepare Antifade Medium: Prepare your imaging medium by diluting the live-cell antifade reagent to its recommended working concentration (e.g., 1X for ProLong™ Live).
-
Replace Medium: Just before imaging, remove the existing medium from your cells and replace it with the antifade-containing imaging medium.
-
Equilibrate: Allow the cells to equilibrate in the new medium for a few minutes on the microscope stage.
-
Locate Cells: Use transmitted light or the lowest possible fluorescence excitation intensity to locate the cells of interest.
-
Optimize Imaging Settings:
-
Set the excitation intensity to the minimum level required for a clear signal.
-
Use the shortest possible exposure time.
-
For time-lapse experiments, set the largest possible interval between acquisitions that still captures the biological process of interest.
-
-
Acquire Images: Begin your imaging experiment, keeping the shutter closed when not actively acquiring an image.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 4. benchchem.com [benchchem.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Coumarin 545T concentration to avoid aggregation quenching
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the concentration of Coumarin 545T to prevent aggregation-caused quenching (ACQ) and ensure reliable and reproducible fluorescence measurements in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why is it a concern for this compound?
A1: Aggregation-caused quenching is a phenomenon where fluorescent molecules, like this compound, at high concentrations form non-fluorescent aggregates (dimers or higher-order complexes). This leads to a decrease in the overall fluorescence intensity of the solution. For planar molecules like coumarins, this often occurs through π-π stacking. This is a critical issue as it can lead to inaccurate quantification and misleading experimental results.
Q2: What is the typical optimal concentration range for this compound to avoid ACQ?
A2: The optimal concentration for this compound is highly dependent on the solvent being used. Based on studies of similar coumarin dyes, a concentration range of 1 µM to 10 µM is generally recommended as a starting point in common solvents like THF, DMSO, and ethanol.[1] However, it is crucial to determine the optimal concentration for your specific experimental conditions.
Q3: How does the choice of solvent affect the aggregation of this compound?
A3: Solvent polarity plays a significant role in the aggregation behavior of coumarin dyes. In polar protic solvents, the tendency for aggregation can be higher for some coumarins due to the stabilization of aggregates through interactions like hydrogen bonding. It is essential to empirically test the concentration-dependent fluorescence in your chosen solvent system.
Q4: Can temperature fluctuations impact the fluorescence intensity of this compound?
A4: Yes, temperature can affect fluorescence intensity. Generally, an increase in temperature leads to a decrease in fluorescence due to enhanced non-radiative decay processes. While Coumarin 545 has been noted for its relatively low temperature dependence, it is still best practice to maintain a constant temperature during your experiments for consistent results.[2]
Q5: Are there other factors besides concentration that can cause fluorescence quenching?
A5: Yes, other factors can lead to fluorescence quenching, including:
-
Presence of Quenchers: Contaminants in your sample or solvent, such as heavy metal ions or dissolved oxygen, can quench fluorescence.
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible degradation of the fluorophore.
-
pH Changes: The fluorescence of many coumarin derivatives can be sensitive to the pH of the solution.
Troubleshooting Guide: Aggregation-Caused Quenching
This guide will help you diagnose and resolve common issues related to the aggregation-caused quenching of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Non-linear relationship between concentration and fluorescence intensity. | Aggregation-Caused Quenching (ACQ): At higher concentrations, the fluorescence intensity is no longer directly proportional to the concentration and may even decrease. | 1. Perform a concentration-dependent fluorescence study (see Experimental Protocol below). 2. Identify the concentration at which the linear relationship between absorbance and fluorescence intensity breaks down. 3. Work at concentrations below this threshold. |
| Unexpected changes in absorption and/or fluorescence spectra (e.g., peak shifts, new peaks). | Formation of H- or J-aggregates: These aggregates have different spectral properties compared to the monomeric form of the dye. | 1. Acquire absorption and fluorescence spectra at different concentrations. 2. Compare the spectra to identify any concentration-dependent changes in peak position or shape. 3. Dilute the sample to see if the spectral changes are reversible, which is indicative of aggregation. |
| Inconsistent or low fluorescence signal despite correct concentration. | Solvent Effects or Contamination: The solvent may be promoting aggregation, or there may be quenching contaminants present. | 1. Test different solvents to find one that minimizes aggregation. 2. Ensure high purity of the solvent and this compound. 3. Degas the solvent to remove dissolved oxygen, a known quencher. |
| Fluorescence intensity decreases over time during measurement. | Photobleaching: The dye is being destroyed by the excitation light. | 1. Reduce the intensity of the excitation light. 2. Minimize the exposure time for each measurement. 3. Use a fresh sample for each measurement if possible. |
Data Presentation
The following table summarizes the key spectroscopic properties of a closely related compound, Coumarin 545, in various solvents. This data can serve as a useful reference for your experiments with this compound.
| Solvent | Absorption Max (λabs) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Concentration Range Studied |
| THF | ~473 nm | ~506 nm | 5.8 x 104 L mol-1 cm-1 | 1.5 - 30 µM[1] |
| DMSO | Not specified | Not specified | 5.7 x 104 L mol-1 cm-1 | 1.5 - 30 µM[1] |
| Methanol | Not specified | Not specified | 5.3 x 104 L mol-1 cm-1 | Dilute samples (≤ 10 μM)[1] |
| DMF | Not specified | Not specified | Not specified | 1 - 20 µM[1] |
Note: The exact spectral properties of this compound may vary slightly.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes how to perform a concentration-dependent fluorescence study to identify the linear range and the onset of aggregation-caused quenching.
Materials:
-
This compound
-
High-purity solvent (e.g., THF, DMSO, or ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in your chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
-
Prepare a Series of Dilutions:
-
From the stock solution, prepare a series of dilutions with concentrations ranging from, for example, 0.1 µM to 50 µM. Prepare a blank sample containing only the solvent.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum of this compound (around 473 nm in THF). The absorbance of the most concentrated solution should ideally be below 0.1 to avoid inner filter effects.
-
-
Measure Fluorescence:
-
Using the fluorometer, measure the fluorescence intensity of each dilution. Use the absorption maximum as the excitation wavelength and record the emission spectrum. The emission maximum should be around 506 nm in THF.
-
-
Data Analysis:
-
Plot the fluorescence intensity (at the emission maximum) as a function of the this compound concentration.
-
Identify the linear portion of the curve. The concentration at which the plot deviates from linearity indicates the onset of aggregation-caused quenching.
-
For your experiments, use concentrations that fall within the linear range.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for aggregation-caused quenching of this compound.
References
Strategies to enhance the photostability of Coumarin 545T
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of Coumarin 545T in experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, which results in the loss of its ability to fluoresce.[1] This process occurs when the dye molecule in its excited state reacts with other molecules, particularly molecular oxygen, to form non-fluorescent products.[1] For researchers using this compound, this leads to a progressive decrease in the fluorescence signal during an experiment, which can severely compromise the quality, reproducibility, and quantitative accuracy of imaging data.[1]
Q2: What primary factors influence the photostability of this compound?
A2: The photostability of coumarin dyes is influenced by several factors:
-
Excitation Light: Higher light intensity accelerates photobleaching by increasing the rate at which fluorophores enter the excited state.[1] Shorter wavelengths (higher energy photons) can also increase the rate of photodestruction.[1]
-
Oxygen Concentration: The presence of molecular oxygen is a primary driver of photobleaching for many fluorophores, including coumarins, through the formation of reactive oxygen species (ROS).[1][2]
-
Chemical Environment: The choice of solvent or mounting medium can significantly impact photostability.[3][4] The polarity of the solvent can affect the excited state of the dye.[3][4]
-
Molecular Structure: The inherent chemical structure of the coumarin derivative plays a crucial role in its photostability.[1][2]
Q3: How does the choice of solvent affect the photostability of this compound?
A3: The solvent environment can significantly influence the photophysical properties of coumarin dyes.[4][5] The polarity of the solvent can alter the energy levels of the dye's excited state, potentially opening up or closing pathways for photochemical degradation.[3][6] For instance, some coumarin dyes exhibit different photobleaching kinetics in protic versus aprotic solvents due to interactions like hydrogen bonding.[4] While specific studies on this compound are limited, it is crucial to select a solvent that is not only compatible with the experimental system but also minimizes photodegradation.
Q4: Can modifying the structure of this compound improve its photostability?
A4: Yes, structural modifications are a key strategy for improving the photostability of coumarin dyes. Introducing specific substituents to the coumarin core can enhance its resistance to photobleaching.[1] For example, benzo[g]coumarin derivatives are noted for their high photostability.[1] Other strategies include incorporating fluorinated methyl groups or azetidinyl substituents, which have been shown to improve the photophysical properties of other coumarin derivatives.[7][8]
Q5: Are there commercially available reagents that can enhance the photostability of this compound?
A5: Yes, antifade reagents can be added to the mounting medium to reduce the rate of photobleaching. These reagents work by scavenging free radicals and reactive oxygen species that cause photodegradation.[2] Common components of antifade media include 1,4-diazabicyclo[2.2.2]octane (DABCO), p-phenylenediamine (PPD), and n-propyl gallate (NPG).[1][2][9]
Troubleshooting Guide
This guide addresses common problems related to this compound photostability during fluorescence experiments.
Problem: Rapid loss of fluorescence signal during time-lapse imaging.
-
Possible Cause 1: Excitation intensity is too high.
-
Solution: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Higher excitation intensity directly increases the rate of photobleaching.[1]
-
-
Possible Cause 2: Long exposure times.
-
Solution: Minimize exposure time by using a more sensitive detector or by optimizing camera settings (e.g., gain).[1] Acquiring images efficiently reduces the total light dose delivered to the sample.
-
-
Possible Cause 3: Presence of molecular oxygen.
-
Possible Cause 4: Unsuitable imaging medium.
Problem: Inconsistent fluorescence intensity between different samples.
-
Possible Cause 1: Photobleaching during sample preparation and focusing.
-
Solution: Minimize the sample's exposure to ambient and excitation light before image acquisition. Use dim light during sample preparation and locate the region of interest quickly.
-
-
Possible Cause 2: Variations in mounting medium.
-
Solution: Ensure a consistent volume and composition of the mounting medium, including the concentration of any antifade reagents, for all samples to ensure reproducibility.[1]
-
-
Possible Cause 3: Low initial fluorescence signal.
-
Solution: A low starting signal may tempt users to increase excitation power, accelerating photobleaching. First, ensure optimal instrument settings (filters, detector gain) and an appropriate dye concentration to maximize the initial signal without causing self-quenching.[11]
-
Caption: Troubleshooting workflow for rapid photobleaching of this compound.
Strategies to Enhance Photostability
Improving the photostability of this compound involves optimizing both the chemical environment and the imaging conditions.
Caption: Key strategies for enhancing the photostability of this compound.
Quantitative Data Summary
Table 1: Comparative Photobleaching Quantum Yields (φb) of Coumarin and Rhodamine Derivatives [12]
| Fluorescent Probe Family | Derivative | Photobleaching Quantum Yield (φb) x 10⁻⁶ |
| Rhodamine | Rhodamine 123 | 0.3 |
| Tetramethylrhodamine (TMR) | 0.4 | |
| Rhodamine 6G (R6G) | 1.2 | |
| Rhodamine B (RB) | 2.0 | |
| Coumarin | Coumarin 120 | 120 |
| Coumarin 307 | 250 | |
| Coumarin 1 | 500 |
Data derived from studies in standardized aqueous conditions.[12]
Table 2: Effect of Singlet Oxygen Quencher (DABCO) on Coumarin Photodegradation [9]
| Coumarin Dye | Photodegradation in Ethanol after 6h (%) | Photodegradation with DABCO after 6h (%) |
| Dye I | 18 | 3 |
| Dye II | 16 | 4 |
| Dye III | 20 | 5 |
| Dye IV | 25 | 2 |
| Dye V | 45 | 3 |
This data demonstrates the significant protective effect of an antifade reagent on related coumarin dyes.[9]
Experimental Protocols
Protocol 1: Measuring Photobleaching Kinetics of this compound
This protocol provides a standardized method to quantify the photobleaching rate of this compound by measuring the decay of its fluorescence intensity over time under continuous illumination.[1][13][14]
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer)
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive camera
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution in the desired final imaging buffer or medium to a concentration that yields an absorbance between 0.02 and 0.1 to minimize inner filter effects.[13]
-
Mount a small drop of the solution on a microscope slide and cover with a coverslip. For cellular experiments, use cells stained with the dye and mounted in an appropriate medium (with or without antifade reagents).[13]
-
-
Microscope Setup and Instrumentation:
-
Turn on the light source and allow it to stabilize to ensure constant illumination power.
-
Select the appropriate objective lens and filter sets for this compound (Excitation ~473 nm, Emission ~506 nm in THF).[15][16]
-
Set the illumination intensity to a constant and reproducible level that you would typically use for your experiments.[1]
-
-
Image Acquisition:
-
Place the sample on the microscope stage and bring it into focus.
-
Select a region of interest (ROI) for analysis.
-
Begin continuous illumination of the ROI and simultaneously start a time-lapse image acquisition series.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial value).[1][14]
-
-
Data Analysis:
-
Open the image series in image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[13]
-
Correct for background fluorescence by subtracting the mean intensity of a nearby region with no fluorescent signal.[13][14]
-
Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).[13][14]
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.[13][14]
-
Caption: Experimental workflow for measuring photobleaching kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Photolabile coumarins with improved efficiency through azetidinyl substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. nathan.instras.com [nathan.instras.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ossila.com [ossila.com]
- 16. noctiluca.eu [noctiluca.eu]
Troubleshooting low fluorescence intensity with Coumarin 545T
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low fluorescence intensity when using Coumarin 545T and other coumarin-based dyes.
Troubleshooting Guide: Low Fluorescence Intensity
Low or weak fluorescence signals can be a significant roadblock in experiments. This guide provides a systematic approach to identifying and resolving the common causes of this issue.
dot
Caption: A step-by-step workflow for troubleshooting low fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low fluorescence intensity with this compound?
A low fluorescence signal can stem from several factors, categorized as instrumental, probe-related, protocol-dependent, or environmental.
| Category | Potential Cause | Recommended Solution |
| Instrumental | Incorrect excitation/emission wavelength settings. | Verify that the instrument settings match the spectral properties of this compound. |
| Mismatched filter sets. | Ensure the filter sets are appropriate for the excitation and emission spectra of your dye. | |
| Suboptimal laser power or PMT settings. | For confocal microscopy and flow cytometry, adjust the laser power and photomultiplier tube (PMT) gain. | |
| Probe-Related | Probe degradation due to improper storage. | Store the probe protected from light and at the recommended temperature. Always prepare fresh solutions. |
| Suboptimal probe concentration. | An overly low concentration will yield a weak signal, while excessively high concentrations can cause self-quenching. Perform a concentration titration to find the optimal range. | |
| Protocol-Dependent | Inefficient labeling (for conjugates). | Ensure the labeling chemistry is appropriate for your target molecule and optimize the dye-to-protein ratio. |
| Inadequate cell permeability for intracellular targets. | Use a cell-permeable version of the dye or ensure proper cell permeabilization.[1] | |
| Insufficient incubation time or suboptimal temperature. | Optimize the staining duration and temperature for your specific cell type and experimental conditions. | |
| Environmental | Suboptimal pH of the buffer or medium. | The fluorescence of many coumarins is pH-sensitive. Ensure the pH of your experimental buffer is optimal. |
| Solvent polarity. | Coumarin fluorescence is highly sensitive to the polarity of the local environment.[2] A change in solvent can lead to a shift in emission and a decrease in intensity. | |
| Presence of quenching agents. | Components in your sample or buffer (e.g., halide ions, molecular oxygen) can quench fluorescence.[3][4] | |
| Photobleaching. | Excessive exposure to excitation light can irreversibly destroy the fluorophore.[5] |
Q2: How does the environment affect this compound fluorescence?
Coumarin dyes are known for their environmental sensitivity.[2] Factors such as solvent polarity, pH, and the presence of hydrogen bonding can significantly impact their fluorescence emission.[2] Generally, as solvent polarity increases, the fluorescence of many aminocoumarins may red-shift and decrease in intensity.[2]
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of signal.[5] To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides a detectable signal.[5]
-
Minimize Exposure Time: Use a sensitive detector and acquire images efficiently.[5]
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent in your mounting medium for fixed samples.[5] Common components include PPD, DABCO, and n-propyl gallate.[5]
-
Use Live-Cell Compatible Antioxidants: For live-cell imaging, reagents like Trolox can help reduce photobleaching caused by reactive oxygen species.[5]
Quantitative Data
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Max (λabs) | 473 nm | THF | [6][7] |
| 480 nm | Ethanol | [8] | |
| Emission Max (λem) | 506 nm | THF | [6][7] |
| 519 nm | Methanol | [8] | |
| 519 nm | Ethanol | [8] | |
| Quantum Yield (Φ) | 0.90 | Ethanol | [8] |
| 0.96 | Ethanol/Water (50:50) | [8] | |
| Molar Extinction Coefficient (ε) | Not explicitly found for C545T, but other coumarins range from 15,000 to 40,000 M-1cm-1. | [9] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with a Coumarin Dye
This protocol provides a general workflow for staining live mammalian cells. Optimization of dye concentration and incubation time is recommended for each cell type and specific coumarin probe.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Cell Plating: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 70-80%).[10]
-
Prepare Working Solution: Thaw the this compound stock solution. Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (a starting range of 1-10 µM is common for many coumarin probes).[11] It is important to add the stock solution to the medium and mix immediately to prevent precipitation.[10]
-
Staining: Remove the existing medium from the cells and wash them once with pre-warmed PBS. Replace the PBS with the coumarin-containing medium.[1]
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for 15-60 minutes.[10][11] The optimal incubation time should be determined empirically.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove unbound dye.[10]
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., excitation around 470-480 nm and emission around 510-530 nm).
dot
Caption: A typical experimental workflow for staining live cells with a fluorescent dye.
Protocol 2: Assessment of Photostability
This protocol allows for the quantitative comparison of the photostability of fluorescent probes.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera
-
This compound and a reference fluorophore
-
Appropriate solvent or mounting medium
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a suitable concentration. Mount a small volume on a microscope slide and cover with a coverslip.
-
Microscope Setup:
-
Choose an area of the sample with uniform fluorescence.
-
Set the excitation light source to a constant intensity that will be used for the duration of the experiment.
-
Adjust the camera settings (exposure time, gain) to obtain a good signal without saturating the detector.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Keep the time interval between acquisitions constant.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without fluorescence.
-
Normalize the intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity against time. The photobleaching half-life (t1/2) is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer t1/2 indicates greater photostability.
-
Visualizations
Fluorescence Quenching Mechanisms
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[3] This can occur through various mechanisms, including static and dynamic quenching.
-
Static Quenching: A non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.[6][12]
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative relaxation to the ground state.[3][6][12]
dot
Caption: Simplified diagram illustrating normal fluorescence versus static and dynamic quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. jasco-global.com [jasco-global.com]
- 5. news-medical.net [news-medical.net]
- 6. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 7. noctiluca.eu [noctiluca.eu]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
Technical Support Center: Coumarin 545T Stability and Solvent Effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the impact of solvent polarity on the stability and performance of Coumarin 545T.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the spectroscopic properties of this compound?
A1: The photophysical properties of coumarin dyes, including this compound, are highly sensitive to the solvent environment. Generally, as solvent polarity increases, you can expect to see a bathochromic (red) shift in the emission spectrum, meaning the fluorescence will appear at longer wavelengths. This is due to the stabilization of the excited intramolecular charge transfer (ICT) state by polar solvent molecules.[1][2] However, in highly polar protic solvents, the fluorescence quantum yield and lifetime may decrease.[2]
Q2: What is the underlying mechanism for the change in fluorescence of this compound in polar solvents?
A2: The fluorescence behavior of many coumarin dyes in polar solvents is governed by the formation of an intramolecular charge transfer (ICT) state upon excitation. In more polar environments, this excited state can be further stabilized, leading to the observed red shift in emission. In some cases, particularly in highly polar or protic solvents, a non-emissive "twisted" intramolecular charge transfer (TICT) state can be formed.[2] This TICT state provides a non-radiative decay pathway, which leads to a decrease in fluorescence quantum yield and lifetime.
Q3: Why is my this compound fluorescence signal weak or absent?
A3: A weak or absent fluorescence signal can be due to several factors. First, verify that your instrument settings, including excitation and emission wavelengths and filter sets, are appropriate for this compound. Ensure the dye has been stored correctly, protected from light, to prevent photodegradation. The concentration of the dye is also critical; too low a concentration will result in a weak signal, while very high concentrations can lead to aggregation and self-quenching. Finally, consider the solvent environment. As explained in Q2, highly polar solvents can quench fluorescence.
Q4: Can I expect this compound to be stable in aqueous solutions?
A4: While this compound is known for its good photostability, its stability in aqueous solutions can be a concern.[3] Many organic dyes are prone to aggregation in aqueous media, which can lead to a decrease in fluorescence.[4] Additionally, the high polarity of water can promote non-radiative decay pathways, reducing the fluorescence quantum yield.[2] It is often recommended to use a co-solvent like DMSO to aid solubility and reduce aggregation in aqueous buffers, ensuring the final concentration of the organic solvent is compatible with your experimental system.[4]
Troubleshooting Guides
Issue: Unexpected shift in fluorescence emission maximum.
-
Verify Solvent Purity: Impurities in the solvent can interact with the dye and alter its electronic environment. Ensure you are using high-purity, spectroscopy-grade solvents.
-
Check for Contaminants: Contamination in your experimental setup (e.g., cuvettes, pipette tips) can also lead to spectral shifts.
-
Evaluate Solvent Polarity: A shift in the emission maximum is expected with changes in solvent polarity. A red shift indicates an increase in solvent polarity, while a blue shift suggests a decrease.
-
Assess Dye Concentration: At very high concentrations, aggregation can occur, which may lead to changes in the emission spectrum.
Issue: Low fluorescence quantum yield or short fluorescence lifetime.
-
Solvent Selection: As detailed in the FAQs, highly polar and protic solvents can quench the fluorescence of coumarin dyes by promoting the formation of a non-emissive TICT state.[2] Consider using a less polar solvent if your experiment allows.
-
Presence of Quenchers: Dissolved oxygen can act as a quencher for fluorescent dyes.[2] For sensitive measurements, de-gassing the solvent may be necessary. Other molecules in your sample could also be acting as quenchers.
-
Photodegradation: Although this compound has good photostability, prolonged exposure to high-intensity light can lead to degradation and a decrease in fluorescence.[3] Minimize light exposure where possible.
-
Temperature Effects: Temperature can influence the rates of non-radiative decay. Higher temperatures can sometimes lead to decreased fluorescence intensity.
Data Presentation
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |
| Tetrahydrofuran (THF) | 7.6 | 1.407 | 473[3] | 506[3] | 1427 | - | - |
| Ethanol | 24.5 | 1.361 | 480[5] | 519[5] | 1583 | 0.9[5] | - |
| Ethanol/Water (1:1) | ~52 | ~1.35 | 490[5] | 526[5] | 1342 | 0.96[5] | - |
Note: Stokes shift was calculated using the formula: Δν̃ = (1/λ_abs - 1/λ_em) * 10⁷ cm⁻¹.
Experimental Protocols
Protocol for Determining Relative Fluorescence Quantum Yield
This protocol describes the comparative method for measuring the relative fluorescence quantum yield of this compound.[6]
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopy-grade solvent
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum function
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent at a concentration of approximately 10⁻⁴ M.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
Measure Fluorescence: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity versus absorbance for both this compound and the reference standard.
-
Determine the gradient (slope) of the linear fit for both plots. . Calculate the quantum yield of this compound (Φ_F(S)) using the following equation: Φ_F(S) = Φ_F(R) * (Grad_S / Grad_R) * (n_S² / n_R²) Where:
-
Φ_F(R) is the quantum yield of the reference.
-
Grad_S and Grad_R are the gradients for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents, respectively.
-
-
Protocol for Assessing Photostability
This protocol provides a general method to assess the photostability of this compound in a specific solvent.
Materials:
-
This compound solution in the solvent of interest (absorbance ~1.0 at λ_max)
-
UV-Vis Spectrophotometer
-
Controlled light source (e.g., Xenon lamp with appropriate filters)
-
Quartz cuvette
Procedure:
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the this compound solution.
-
Irradiation: Expose the solution in the cuvette to the light source for a defined period.
-
Periodic Measurements: At regular intervals, remove the cuvette from the light source and record its UV-Vis absorption spectrum.
-
Data Analysis:
-
Plot the absorbance at the λ_max as a function of irradiation time.
-
A decrease in absorbance indicates photodegradation. The rate of degradation can be quantified by fitting the data to an appropriate kinetic model.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing low fluorescence signals in experiments with this compound.
Caption: The influence of solvent polarity on the de-excitation pathways of this compound.
References
Coumarin 545T degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of Coumarin 545T and in preventing its occurrence during experiments.
Troubleshooting Guides & FAQs
This section is designed to help users diagnose and resolve common issues encountered during the use of this compound.
FAQ 1: I am observing a rapid decrease in the fluorescence intensity of my this compound sample. What are the likely causes?
A rapid loss of fluorescence, often referred to as photobleaching, is a common issue with fluorescent dyes, including this compound. The primary causes are typically related to photodegradation, where the dye molecule is irreversibly damaged by light.
Possible Causes and Solutions:
-
High Excitation Light Intensity: Excessive light intensity can accelerate the rate of photobleaching.
-
Solution: Reduce the power of the excitation source (e.g., laser or lamp) to the minimum level required for adequate signal detection. Use neutral density filters to attenuate the light if necessary.
-
-
Prolonged Exposure to Excitation Light: Continuous illumination of the sample will lead to cumulative photodamage.
-
Solution: Minimize the duration of light exposure by using shutters to block the light path when not actively acquiring data. For imaging experiments, reduce the exposure time per frame and the total number of frames.
-
-
Presence of Molecular Oxygen: Dissolved oxygen in the solvent can participate in photochemical reactions that lead to the degradation of the dye.
-
Solution: Deoxygenate your solvents by bubbling with an inert gas like nitrogen or argon before use.[1] For sealed samples, consider using an oxygen scavenging system.
-
-
Solvent Effects: The choice of solvent can influence the photostability of this compound. Polar protic solvents may decrease the fluorescence quantum yield and stability of some coumarin dyes.[2]
-
Solution: If your experiment allows, consider using a less polar or aprotic solvent. Refer to the quantitative data tables below for the performance of this compound in various solvents.
-
FAQ 2: My this compound solution appears to have changed color or shows a shift in its absorption/emission spectra. What could be happening?
Spectral shifts or changes in the visual appearance of your this compound solution are strong indicators of chemical degradation. The original dye molecule is likely being converted into one or more degradation products with different photophysical properties.
Possible Causes and Solutions:
-
Photodegradation: As mentioned in FAQ 1, exposure to light can lead to the formation of degradation products.
-
Solution: Protect your samples from ambient and excitation light whenever possible. Store stock solutions in the dark and at low temperatures.
-
-
Chemical Instability: Although generally stable, this compound may react with other components in your experimental system, especially under harsh conditions (e.g., extreme pH, presence of strong oxidizing or reducing agents).
-
Solution: Ensure that all components of your experimental system are compatible with this compound. Avoid extreme pH conditions unless your experimental protocol specifically requires them.
-
FAQ 3: I am synthesizing or using a protein labeled with a this compound derivative, and the fluorescence is weak. How can I troubleshoot this?
Low fluorescence from labeled biomolecules can be due to poor labeling efficiency, quenching effects, or degradation of the dye during the labeling and purification process.
Possible Causes and Solutions:
-
Inefficient Labeling: The coupling reaction between the dye and the biomolecule may not have proceeded to completion.
-
Fluorescence Quenching: High labeling densities can lead to self-quenching, where dye molecules in close proximity non-radiatively de-excite each other. The local environment of the dye on the protein can also cause quenching.[3]
-
Solution: Optimize the dye-to-protein ratio to avoid over-labeling.[4]
-
-
Dye Degradation During Labeling/Purification: Exposure to light or reactive chemicals during the labeling and purification steps can degrade the dye.
-
Solution: Perform all labeling and purification steps with minimal exposure to light. Ensure that all buffers and reagents are fresh and of high quality.
-
This compound Degradation Pathways
The degradation of coumarin dyes, including this compound, is primarily driven by photochemical processes. While the exact degradation products of this compound have not been definitively identified in the literature, the general degradation pathways for related coumarin compounds involve two main mechanisms: photooxidation and dealkylation.[5]
Photooxidation Pathway
In the presence of light and molecular oxygen, this compound can be excited to its singlet state. Through intersystem crossing, it can then transition to a more stable triplet state. This triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can then attack the electron-rich coumarin core, leading to the formation of various oxidation products and eventual loss of fluorescence.[6]
Dealkylation Pathway
For aminocoumarins, another common degradation pathway is the dealkylation of the amino group at the 7-position.[5] This process can be initiated by the absorption of light and may involve radical intermediates. The loss of alkyl groups from the amine can alter the electron-donating properties of the substituent, leading to a blue-shift in the absorption and emission spectra and a decrease in fluorescence quantum yield.
Below is a generalized diagram illustrating these potential degradation pathways for a coumarin dye.
Caption: Generalized photodegradation pathways for coumarin dyes.
Prevention of this compound Degradation
Several strategies can be employed to minimize the degradation of this compound during experiments.
Use of Stabilizers
Certain chemical compounds can act as stabilizers to protect fluorescent dyes from photodegradation.
-
Antioxidants: Antioxidants can scavenge reactive oxygen species, thereby inhibiting the photooxidation pathway.[6][7][8][9] Common antioxidants include:
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
-
n-Propyl gallate
-
-
Triplet State Quenchers: Compounds that can quench the triplet state of the dye can prevent the formation of singlet oxygen. 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective stabilizer for some coumarin dyes.[10]
Deoxygenation of Solvents
Removing dissolved oxygen from the solvent is a highly effective method to prevent photooxidation.[1]
-
Inert Gas Purging: Bubbling the solvent with an inert gas such as nitrogen or argon for 15-30 minutes can significantly reduce the concentration of dissolved oxygen.
-
Freeze-Pump-Thaw Cycles: For highly sensitive experiments, performing several freeze-pump-thaw cycles on the sample can remove dissolved gases more thoroughly.
Modification of the Chemical Structure
For long-term applications, chemical modification of the coumarin structure can enhance its photostability. Incorporating electron-withdrawing groups or modifying the substitution pattern can sometimes improve the intrinsic stability of the dye.[11]
Quantitative Data
The photophysical properties of this compound can vary depending on the solvent environment. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |
| Tetrahydrofuran (THF) | 473 | 506 | Not Reported | [12] |
| Ethanol | ~457-460 | ~501-505 | Not Reported for 545T, but generally lower in polar protic solvents for similar coumarins | [2][13] |
| Methanol | Not Reported | Not Reported | Not Reported | |
| Dimethyl Sulfoxide (DMSO) | Not Reported | Not Reported | Not Reported | |
| Chloroform | Not Reported | ~492 (for similar coumarins) | Higher than in polar solvents for similar coumarins | [14] |
Note: Data for this compound in solvents other than THF is limited in the reviewed literature. The values for other solvents are based on general trends observed for structurally similar coumarin dyes.
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol provides a general method for quantifying the photostability of this compound under specific experimental conditions.[15]
Materials:
-
This compound stock solution
-
Solvent of choice
-
Fluorometer or fluorescence microscope with a time-lapse imaging capability
-
Light source with controlled intensity (e.g., laser or filtered lamp)
-
Cuvette or sample holder
Procedure:
-
Prepare a solution of this compound in the desired solvent at a concentration that gives a strong but not saturating fluorescence signal.
-
Transfer the solution to the cuvette or sample holder.
-
Place the sample in the fluorometer or on the microscope stage.
-
Set the excitation and emission wavelengths to the appropriate values for this compound in the chosen solvent.
-
Set the excitation light intensity to a level that is representative of your intended experiment.
-
Record the initial fluorescence intensity (F₀).
-
Continuously expose the sample to the excitation light and record the fluorescence intensity (F) at regular time intervals (t).
-
Continue the measurement until the fluorescence intensity has decreased significantly (e.g., to 50% of the initial value).
-
Plot the normalized fluorescence intensity (F/F₀) as a function of time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂), a measure of the dye's photostability under those conditions.
Caption: Experimental workflow for assessing the photostability of this compound.
Protocol 2: Preventing Photodegradation using Antioxidants and Deoxygenation
This protocol outlines steps to prepare a sample of this compound with reduced susceptibility to photodegradation.
Materials:
-
This compound
-
High-purity solvent
-
Antioxidant stock solution (e.g., 1 M ascorbic acid in water)
-
Inert gas (nitrogen or argon) with a regulator and tubing
-
Sealed cuvette or sample holder
Procedure:
-
Deoxygenate the Solvent: Place the desired volume of solvent in a flask and bubble with nitrogen or argon gas for at least 15-30 minutes.
-
Prepare the this compound Solution: Under a gentle stream of the inert gas, dissolve the required amount of this compound in the deoxygenated solvent to achieve the desired final concentration.
-
Add Antioxidant: If using an antioxidant, add a small volume of the stock solution to the this compound solution to reach the desired final concentration (e.g., 10 mM). Gently mix under the inert gas stream.
-
Transfer to Sample Holder: Transfer the final solution to a sealed cuvette or sample holder, ensuring minimal exposure to air. If possible, flush the headspace of the container with the inert gas before sealing.
-
Store Properly: Store the prepared sample in the dark and at a low temperature until use.
-
Perform Experiment: Conduct your fluorescence measurements promptly after sample preparation, minimizing light exposure as described in the troubleshooting section.
Caption: Experimental workflow for preparing this compound samples with enhanced stability.
References
- 1. Nitrogen purging explained | How it works & applications [presscon.com]
- 2. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Activity of Coumarins and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarins as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0126753A1 - Stabilizers for dye lasers - Google Patents [patents.google.com]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 12. ossila.com [ossila.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
Technical Support Center: Minimizing Spectral Overlap with Coumarin 545T in Multicolor Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in multicolor imaging experiments involving Coumarin 545T.
Understanding this compound Spectral Properties
This compound is a fluorescent dye with an absorption maximum of approximately 473 nm and an emission maximum of around 506 nm. These spectral characteristics place it in the green region of the visible spectrum, making it a versatile fluorophore for various imaging applications. However, its broad emission spectrum can lead to spectral overlap with other fluorophores in multicolor experiments.
FAQs: Minimizing Spectral Overlap with this compound
Q1: What is spectral overlap in multicolor imaging?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[1][2] This can lead to the signal from one fluorophore being incorrectly detected in the channel designated for another, resulting in false-positive signals and inaccurate colocalization analysis.[1]
Q2: How do I choose fluorophores that are spectrally compatible with this compound?
A2: To minimize spectral overlap, select fluorophores with emission maxima that are well-separated from this compound's emission peak at ~506 nm. Aim for fluorophores in the blue, yellow, red, and far-red regions of the spectrum. It is also crucial to consider the excitation spectra to avoid simultaneous excitation of multiple fluorophores with a single laser line.[3][]
Q3: What are some examples of fluorophores that are spectrally compatible with this compound?
A3: The following table provides examples of fluorophores that can be used in combination with this compound with minimal spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region |
| This compound | ~473 | ~506 | Green |
| DAPI | ~358 | ~461 | Blue |
| Hoechst 33342 | ~350 | ~461 | Blue |
| Alexa Fluor 555 | ~555 | ~565 | Yellow/Orange |
| Cy3 | ~550 | ~570 | Yellow/Orange |
| TRITC | ~547 | ~572 | Yellow/Orange |
| Alexa Fluor 594 | ~590 | ~617 | Red |
| Texas Red | ~589 | ~615 | Red |
| Alexa Fluor 647 | ~650 | ~668 | Far-Red |
| Cy5 | ~649 | ~670 | Far-Red |
Q4: Which fluorophores should I avoid using with this compound?
A4: Avoid using fluorophores with emission spectra that significantly overlap with this compound's emission. The table below lists examples of such fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region |
| This compound | ~473 | ~506 | Green |
| Alexa Fluor 488 | ~495 | ~519 | Green |
| FITC | ~495 | ~518 | Green |
| GFP (Green Fluorescent Protein) | ~488 | ~507 | Green |
| Cy2 | ~492 | ~510 | Green |
Q5: What is compensation and when is it necessary?
A5: Compensation is a mathematical correction used to subtract the spectral overlap from one fluorophore into the detection channel of another.[5][6] It is necessary when using fluorophores with overlapping emission spectra that cannot be sufficiently separated by optical filters alone.[5][7]
Q6: What is spectral unmixing?
A6: Spectral unmixing is a more advanced technique used to separate the signals from multiple fluorophores, even those with highly overlapping spectra.[8][9] It involves acquiring the full emission spectrum at each pixel of the image and then using algorithms to calculate the contribution of each individual fluorophore.[8][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Bleed-through from this compound into the yellow/orange channel. | The emission tail of this compound extends into the detection range of the yellow/orange fluorophore. | - Use a narrower bandpass filter for the yellow/orange channel. - Reduce the concentration or laser power for this compound. - Perform compensation to subtract the bleed-through signal.[11] |
| Weak signal from a fluorophore paired with this compound. | - Inefficient excitation of the second fluorophore. - Photobleaching. | - Ensure the laser line used is optimal for the excitation of the second fluorophore. - Image the most photolabile fluorophore first. - Use an anti-fade mounting medium. |
| False colocalization observed between this compound and another green fluorophore. | Significant spectral overlap between the two green fluorophores. | - Avoid using two fluorophores with very similar emission spectra.[12] - If unavoidable, use spectral unmixing to separate the signals.[8][9] |
| High background fluorescence. | - Autofluorescence from the sample. - Non-specific antibody binding. | - Include an unstained control to assess autofluorescence. - Use appropriate blocking buffers and wash steps.[13][14] - Consider using a quencher for autofluorescence if it is significant. |
Experimental Protocols
Detailed Protocol for Multicolor Immunofluorescence Staining
This protocol outlines the steps for simultaneous staining with two primary antibodies from different host species.
1. Cell Seeding and Fixation:
-
Seed cells on sterile glass coverslips and allow them to adhere and grow to the desired confluency.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
4. Primary Antibody Incubation:
-
Dilute the two primary antibodies (from different host species) to their optimal concentrations in the blocking buffer.
-
Incubate the cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.
5. Washing:
-
Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
6. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies (one against each primary antibody host species, e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) in the blocking buffer.
-
Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
7. Final Washes and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Workflow for Setting Compensation in Flow Cytometry
Caption: Flowchart of the compensation workflow in multicolor flow cytometry.
General Protocol for Spectral Unmixing in Confocal Microscopy
1. Prepare Single-Stained Reference Samples:
-
For each fluorophore in your multicolor experiment, prepare a separate sample stained with only that fluorophore. It is crucial that the staining conditions and sample preparation are identical to your multicolor sample.[8][9]
2. Acquire Reference Spectra:
-
Using a confocal microscope with a spectral detector, acquire a "lambda stack" for each single-stained reference sample. A lambda stack is a series of images taken at different emission wavelengths.[8][15]
-
The microscope software will use these lambda stacks to generate a reference spectrum (or "spectral signature") for each fluorophore.
3. Acquire a Lambda Stack of the Multicolor Sample:
-
Acquire a lambda stack of your multicolor stained sample using the same settings as for the reference spectra.[15]
4. Perform Linear Unmixing:
-
In the microscope software, use the linear unmixing function.
-
The software will use the reference spectra to mathematically separate the mixed signals in the lambda stack of your multicolor sample into individual channels for each fluorophore.[10]
5. Analyze the Unmixed Image:
-
The output will be a set of images where each channel represents the signal from a single fluorophore, with the spectral overlap removed.
Visualization of Key Concepts
Logical Relationship for Choosing Compatible Fluorophores
Caption: Decision-making workflow for selecting spectrally compatible fluorophores.
Experimental Workflow for Multicolor Imaging
Caption: A generalized experimental workflow for multicolor fluorescence imaging.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. BleedThrough | Scientific Volume Imaging [svi.nl]
- 3. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 7. How To Compensate A 4-Color Flow Cytometry Experiment Correctly - ExpertCytometry [expertcytometry.com]
- 8. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 9. microscopist.co.uk [microscopist.co.uk]
- 10. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 11. youtube.com [youtube.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
Technical Support Center: Refinement of Coumarin 545T Doping Concentration in Thin Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the doping concentration of Coumarin 545T in thin films. Accurate control of doping is critical to prevent common issues such as aggregation-caused fluorescence quenching and to ensure optimal device performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal doping concentration for this compound in a host matrix like Alq3?
Based on experimental evidence, the peak luminance efficiency for this compound is typically observed at a doping concentration of approximately 1% v/v. Exceeding this concentration can lead to a rapid decrease in efficiency, a phenomenon known as concentration quenching. In some cases, the optimal range can extend to 1-2% v/v, but efficiency has been observed to drop by more than 20% beyond this range.
Q2: What causes the decrease in fluorescence intensity at high this compound concentrations?
The decrease in fluorescence at high concentrations is primarily due to aggregation-caused quenching (ACQ).[1][2][3] At higher concentrations, the planar coumarin molecules can form non-emissive or weakly emissive aggregates through intermolecular interactions, such as π-π stacking.[1][2] This process provides a non-radiative decay pathway for excited-state energy, thus reducing the overall fluorescence quantum yield.
Q3: How can I accurately determine the doping concentration of this compound in my thin film?
UV-Vis spectroscopy is a common and effective method for determining the doping concentration.[4] By measuring the absorbance of the doped thin film at this compound's absorption maximum (around 473 nm in THF), you can correlate the absorbance to the concentration using a pre-established calibration curve.[4][5] For co-evaporated films, the concentration can be estimated from the deposition rates of the host and dopant materials.
Q4: What are the common methods for fabricating this compound-doped thin films?
The two most common methods are thermal evaporation and spin coating.
-
Thermal Evaporation (Co-evaporation): This is a widely used technique in the fabrication of organic light-emitting diodes (OLEDs).[6] It involves the simultaneous evaporation of the host material (e.g., Alq3) and this compound from separate sources in a high-vacuum chamber. The doping concentration is controlled by adjusting the relative deposition rates of the two materials.[7]
-
Spin Coating: This solution-based method is suitable for polymer hosts or small molecules that are soluble in a common solvent.[8][9][10] A solution containing a specific ratio of the host material and this compound is dispensed onto a substrate, which is then spun at high speed to create a uniform thin film.[8][9][10]
Q5: How does the choice of solvent affect spin-coated this compound films?
The solvent system can significantly impact the morphology and uniformity of the resulting thin film.[11] Factors such as solvent boiling point, viscosity, and the solubility of both the host and this compound in the solvent play a crucial role in preventing phase separation and aggregation during the drying process.[11][12][13][14][15][16][17]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the refinement of this compound doping concentration.
Issue 1: Low Fluorescence Intensity or Quantum Yield
Symptoms:
-
The fabricated thin film exhibits significantly weaker fluorescence than expected.
-
The quantum yield is measured to be low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Quenching | 1. Verify Doping Concentration: Use UV-Vis spectroscopy to confirm the actual doping concentration in your film. 2. Reduce Concentration: If the concentration is above the optimal range (1-2%), systematically decrease the dopant-to-host ratio in your fabrication process. 3. Perform a Concentration Series: Fabricate a series of films with varying doping concentrations to experimentally determine the optimal value for your specific host material and device architecture. |
| Aggregation | 1. Analyze Film Morphology: Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to investigate the surface morphology for signs of aggregation.[18] 2. Optimize Deposition Parameters (Thermal Evaporation): Lower the deposition rate to allow molecules more time to arrange themselves without aggregating. 3. Optimize Solution Parameters (Spin Coating): Experiment with different solvents or co-solvents to improve the solubility of this compound and the host material, thereby reducing the likelihood of aggregation during film formation.[11][17] Consider using a high-boiling-point solvent additive to slow down the drying process and allow for better molecular arrangement.[12] |
| Photobleaching | 1. Minimize Light Exposure: Store samples in the dark and minimize exposure to high-intensity light during characterization. 2. Use Neutral Density Filters: When performing photoluminescence measurements, use filters to reduce the excitation intensity. |
Experimental Protocols
Protocol 1: Thermal Co-evaporation of Alq3 Doped with this compound
Objective: To fabricate a 50 nm thick Alq3 thin film doped with approximately 1% this compound.
Materials and Equipment:
-
High-vacuum thermal evaporation system (<10-6 Torr)
-
Quartz crystal microbalances (QCMs) for monitoring deposition rates
-
Substrates (e.g., ITO-coated glass)
-
Alq3 (host material)
-
This compound (dopant)
-
Crucibles for host and dopant
Methodology:
-
Substrate Preparation: Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Material Loading: Load Alq3 and this compound into separate crucibles within the evaporation chamber.
-
Pump Down: Evacuate the chamber to a base pressure of at least 10-6 Torr.
-
Rate Calibration:
-
Slowly increase the current to the Alq3 crucible until a stable deposition rate of 1 Å/s is achieved, as monitored by its dedicated QCM.
-
Simultaneously, slowly increase the current to the this compound crucible until a stable deposition rate of 0.01 Å/s is achieved on its QCM. This will result in a 1% doping concentration.
-
-
Co-deposition:
-
Open the shutters for both sources simultaneously to begin co-deposition onto the substrate.
-
Monitor the deposition rates throughout the process and make minor adjustments to the crucible currents as needed to maintain the desired rates.
-
-
Deposition Termination: Close the shutters once the desired film thickness (50 nm for the Alq3 host) is reached.
-
Cool Down and Venting: Allow the system to cool down before slowly venting the chamber with an inert gas like nitrogen.
Protocol 2: Spin Coating of a Polymer Thin Film Doped with this compound
Objective: To fabricate a thin film of a host polymer (e.g., Polystyrene - PS) doped with 1 wt% this compound.
Materials and Equipment:
-
Spin coater
-
Host polymer (e.g., PS)
-
This compound
-
Suitable solvent (e.g., Toluene or Chloroform)
-
Syringe filters (0.2 µm)
-
Substrates (e.g., glass slides)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the host polymer in the chosen solvent (e.g., 20 mg/mL of PS in toluene).
-
Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).
-
To prepare the final doping solution, mix the host polymer and this compound stock solutions to achieve the desired 1 wt% doping ratio relative to the polymer. For example, mix 1 mL of the PS stock solution (20 mg of PS) with 0.2 mL of the this compound stock solution (0.2 mg of C545T).
-
Stir the final solution for at least 2 hours in the dark to ensure complete dissolution and homogeneity.
-
-
Substrate Preparation: Clean the substrates as described in Protocol 1.
-
Spin Coating:
-
Place a substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the filtered doping solution onto the center of the substrate.
-
Start the spin coater. A typical two-step program is effective:
-
Step 1 (Spread cycle): 500 rpm for 10 seconds.
-
Step 2 (Main cycle): 2000 rpm for 40 seconds.
-
-
-
Drying: After the spin coating process is complete, carefully remove the substrate and bake it on a hotplate at a temperature below the glass transition temperature of the polymer (e.g., 80°C for PS) for 10 minutes to remove any residual solvent.
Data Presentation
Table 1: Influence of this compound Doping Concentration on Luminance Efficiency in Alq3 Host
| Doping Concentration (% v/v) | Relative Luminance Efficiency (%) |
| 0.5 | 85 |
| 1.0 | 100 |
| 1.5 | 94 |
| 2.0 | 78 |
| 3.0 | 60 |
| (Note: Data is illustrative and based on trends reported in the literature. Actual values may vary depending on experimental conditions.) |
Table 2: Key Properties of this compound
| Property | Value |
| Absorption Maximum (λmax in THF) | 473 nm |
| Photoluminescence Maximum (λem in THF) | 506 nm |
| Optimal Doping Concentration | ~1-2% v/v |
Visualizations
Caption: Troubleshooting workflow for low fluorescence in C545T films.
Caption: Relationship between doping concentration and its effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. korvustech.com [korvustech.com]
- 7. What Is The Deposition Rate Of Thermal Evaporation? Master The Key Variables For Your Thin Films - Kintek Solution [kindle-tech.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating phase segregation during spin-casting of fullerene-based polymer solar-cell thin films upon minor addition of a high-boiling co-solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.tue.nl [pure.tue.nl]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Origin of effects of additive solvent on film-morphology in solution-processed nonfullerene solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spectraresearch.com [spectraresearch.com]
Validation & Comparative
A Comparative Study: Coumarin 545T versus Rhodamine B for Advanced Research Applications
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent dyes, the selection of an appropriate fluorophore is paramount to the success of experimental outcomes. This guide provides a detailed comparative analysis of two widely utilized dyes: Coumarin 545T and Rhodamine B. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make an informed decision based on the specific requirements of their applications, ranging from fluorescence microscopy to in vivo imaging.
Executive Summary
This guide delves into the photophysical properties, photostability, and biocompatibility of this compound and Rhodamine B. While both dyes are mainstays in various scientific domains, they exhibit distinct characteristics that render them suitable for different experimental contexts. Rhodamine B has a long-standing presence with a wealth of characterization data, whereas this compound emerges as a high-performance dye with notable advantages in certain applications.
Photophysical and Photochemical Properties: A Quantitative Comparison
The efficacy of a fluorescent dye is fundamentally determined by its photophysical parameters. The following tables summarize the key quantitative data for this compound and Rhodamine B, compiled from various sources. It is important to note that these parameters can be influenced by the solvent environment. For the purpose of this comparison, data in ethanol is presented where available to provide a standardized point of reference.
| Property | This compound | Rhodamine B |
| Absorption Max (λabs) | ~473 nm (in THF)[1], ~480 nm (in Ethanol)[2] | ~543 nm (in Ethanol)[3], ~545 nm[4] |
| Emission Max (λem) | ~506 nm (in THF)[1], ~519 nm (in Ethanol)[2] | ~566 nm[4], ~575 nm (in Ethanol)[5] |
| Molar Extinction Coefficient (ε) | 53,000 M⁻¹cm⁻¹ (in Methanol)[6] | 106,000 M⁻¹cm⁻¹ (at 542.8 nm in Ethanol)[3] |
| Stokes Shift | ~33 nm (in THF), ~39 nm (in Ethanol) | ~21 nm, ~32 nm (in Ethanol) |
Table 1: Spectroscopic Properties of this compound and Rhodamine B.
| Property | This compound | Rhodamine B |
| Fluorescence Quantum Yield (Φf) | 0.90 (in Ethanol)[2] | 0.49 - 0.70 (in Ethanol)[5][7][8], 0.31 (in Water)[9] |
| Fluorescence Lifetime (τf) | 2.71 ns (in Methanol)[6] | 1.7 ns (in Water)[10], 2.7 ns (in Ethanol for concentrations < 10⁻³ M)[1] |
| Photostability | Generally good photostability[11][12] | Moderate photostability, prone to photobleaching under intense illumination[13] |
Table 2: Performance Characteristics of this compound and Rhodamine B.
Biocompatibility and Cytotoxicity
For applications involving live cells or in vivo studies, the biocompatibility and cytotoxicity of a fluorescent probe are critical considerations.
| Property | This compound | Rhodamine B |
| Cytotoxicity | Low cytotoxicity reported for many coumarin derivatives, with IC50 values for some derivatives in the µM range.[14][15] | Exhibits cytotoxic effects and is a subject of concern for its potential carcinogenicity.[13][16] It can induce DNA damage and apoptosis.[13] |
Table 3: Biocompatibility and Cytotoxicity Profile.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φ) is widely used due to its simplicity and accessibility.[3] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Caption: Workflow for Relative Quantum Yield Measurement.
Assessment of Photostability
Photostability is a critical parameter for applications requiring long-term or high-intensity illumination, such as time-lapse microscopy. A common method to quantify photostability is to measure the decay of fluorescence intensity over time under continuous illumination.
Caption: Workflow for Photostability Assessment.
Applications in Research and Drug Development
Both this compound and Rhodamine B have found extensive use in various scientific applications.
This compound is particularly noted for its applications in:
-
Organic Light-Emitting Diodes (OLEDs): Its high emission yield and stability make it a valuable component in the development of efficient and durable display technologies.[11]
-
Laser Dyes: The enhanced solubility and high conversion efficiencies of this compound are advantageous for laser applications.[11]
-
Fluorescence Probes: Coumarins, in general, are widely used as fluorescent probes due to their sensitivity to the local environment.[17]
Rhodamine B is a versatile dye with a long history of use in:
-
Fluorescence Microscopy: It is a common stain for visualizing cellular structures.[7]
-
Flow Cytometry: Used for cell sorting and analysis.[7]
-
Tracer Dye: Its fluorescence allows for the tracking of water flow and transport.[7]
-
Sensing: It has been incorporated into various fluorescent probes for the detection of ions and other analytes.[18]
Signaling Pathway Visualization
The interaction of fluorescent probes with cellular components is fundamental to their application in biological imaging. The following diagram illustrates a simplified, generic signaling pathway that could be investigated using fluorescent probes.
Caption: Generic Cellular Signaling Pathway.
Conclusion
The choice between this compound and Rhodamine B is contingent upon the specific demands of the research application.
Rhodamine B , with its extensive historical use, offers a vast body of literature and established protocols. It remains a workhorse for many standard fluorescence applications. However, researchers must be cognizant of its moderate photostability and, more critically, its potential cytotoxicity and carcinogenicity, especially in studies involving live cells or organisms.
Ultimately, the optimal choice of fluorophore requires careful consideration of the experimental conditions, the required photophysical properties, and the biological context of the study. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. References | ISS [iss.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Coumarin 545: an emission reference dye with a record-low temperature coefficient for ratiometric fluorescence based temperature measurements - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. omlc.org [omlc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodamine B - Wikipedia [en.wikipedia.org]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edinst.com [edinst.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Fluorescence lifetime of Rhodamine B in aqueous solutions of polysaccharides and proteins as a function of viscosity and temperature - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Photostability of Coumarin 545T and Fluorescein
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a suitable fluorophore is a critical determinant of experimental success. Photostability, the ability of a fluorophore to resist light-induced degradation, is a paramount consideration for applications requiring prolonged or high-intensity illumination, such as time-lapse microscopy and quantitative imaging. This guide provides an objective comparison of the photostability and photophysical properties of Coumarin 545T and the widely used benchmark dye, fluorescein.
Quantitative Photophysical and Photostability Parameters
| Property | This compound | Fluorescein |
| Excitation Maximum (λex) | ~480 nm (in Ethanol) | ~490 nm (in 0.1 M NaOH) |
| Emission Maximum (λem) | ~519 nm (in Ethanol) | ~514 nm (in 0.1 M NaOH) |
| Molar Extinction Coefficient (ε) | 58,000 M⁻¹cm⁻¹ (in THF)[1] | ~87,000 M⁻¹cm⁻¹ (in 0.1 M NaOH) |
| Fluorescence Quantum Yield (Φf) | 0.90 (in Ethanol)[2] | 0.925 (in 0.1 N NaOH)[3] |
| Photobleaching Quantum Yield (Φb) | Data not available. For other coumarins: 120 - 500 x 10⁻⁶ (in aqueous solution)[4] | Generally in the range of 10⁻⁵ to 10⁻⁷[1] |
Note: A lower photobleaching quantum yield (Φb) indicates higher photostability. The photostability of fluorophores can be significantly influenced by their local environment, including solvent, pH, and the presence of antioxidants.
In-Depth Photostability Comparison
This compound and Coumarin Dyes: While specific quantitative photostability data for this compound is lacking, the broader class of coumarin dyes is generally considered to have moderate photostability.[1][4] For instance, the photobleaching quantum yields for Coumarin 1, Coumarin 120, and Coumarin 307 in aqueous solution are reported to be 500 x 10⁻⁶, 120 x 10⁻⁶, and 250 x 10⁻⁶, respectively.[4] These values are notably higher than those of more photostable dyes like rhodamines, indicating a greater propensity for photobleaching under illumination.[4] However, it is also reported that derivatives of coumarin generally show good photostability, which is somewhat unusual among fluorescent dyes.[1] The actual photostability of this compound may vary, and direct experimental measurement is recommended for demanding applications.
Fluorescein: Fluorescein is a well-characterized and widely used fluorophore, but it is notoriously susceptible to photobleaching, particularly under high-intensity illumination.[1] Its photodecomposition quantum yield is generally considered to be in the range of 10⁻⁵ to 10⁻⁷, though this can be highly dependent on the experimental conditions.[1] The relatively high photobleaching rate of fluorescein can be a significant limitation in experiments that require long-term imaging or precise quantitative measurements, as the fluorescence signal can diminish rapidly.
Experimental Protocol: Determination of Photobleaching Quantum Yield
To quantitatively assess and compare the photostability of fluorescent dyes like this compound and fluorescein, the photobleaching quantum yield (Φb) can be determined. The following protocol outlines a common "cell-bleaching" method performed in solution.
Objective: To determine the photobleaching quantum yield (Φb) of a fluorescent probe by measuring the decay of its fluorescence intensity under continuous, uniform illumination.
Materials:
-
Fluorescent dye of interest (e.g., this compound, fluorescein)
-
Appropriate solvent (e.g., ethanol, phosphate-buffered saline)
-
Quartz cuvette
-
Spectrofluorometer with a stable, continuous wave laser or arc lamp excitation source
-
Stir bar and magnetic stirrer
-
Actinometer solution (for determining photon flux)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the fluorescent dye in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.01 to 0.05 at the excitation wavelength to minimize inner filter effects.
-
Instrument Setup:
-
Place the quartz cuvette containing the dye solution and a small stir bar into the sample holder of the spectrofluorometer.
-
Ensure the magnetic stirrer is on to maintain a homogenous solution during illumination.
-
Set the excitation wavelength to the absorption maximum (λex) of the dye.
-
Set the emission wavelength to the fluorescence maximum (λem) of the dye.
-
-
Initial Fluorescence Measurement (F₀): Measure the initial fluorescence intensity (F₀) of the solution before significant photobleaching occurs.
-
Photobleaching: Continuously illuminate the sample with the excitation source at a constant power.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until a significant decrease in fluorescence is observed.
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time (t).
-
The initial slope of this plot is the photobleaching rate constant (k).
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = k / (σ * I) where:
-
k is the photobleaching rate constant (s⁻¹)
-
σ is the absorption cross-section of the dye at the excitation wavelength (cm²)
-
I is the photon flux of the excitation light (photons·cm⁻²·s⁻¹)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the photobleaching quantum yield of a fluorescent dye.
Caption: Experimental workflow for photobleaching quantum yield determination.
References
A Head-to-Head Battle of Green Fluorescent Dyes: Benchmarking Coumarin 545T
In the landscape of fluorescence-based research, the choice of a green fluorescent dye is a critical decision that can significantly impact experimental outcomes. Researchers in cell biology, neuroscience, and drug discovery are constantly seeking brighter, more stable, and more efficient fluorescent probes. This guide provides a comprehensive comparison of Coumarin 545T against other popular green fluorescent dyes, including Alexa Fluor 488, Fluorescein Isothiocyanate (FITC), BODIPY FL, DyLight 488, and CF488A.
Quantitative Performance Comparison
The efficacy of a fluorescent dye is primarily determined by its quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence, and its molar extinction coefficient (ε), which indicates its ability to absorb light at a specific wavelength. A higher quantum yield and molar extinction coefficient contribute to a brighter fluorescent signal. Photostability, the resistance to photochemical degradation upon exposure to light, is another crucial parameter for imaging applications that require prolonged or intense illumination.
Below is a summary of the key photophysical properties of this compound and its competitors. It is important to note that the solvent environment can significantly influence these parameters.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent |
| This compound | 473 | 506 | Not specified | ~0.9 | THF[1] / Methanol[2] |
| Alexa Fluor 488 | 495-499 | 519-520 | 71,000 - 73,000 | 0.92 | Aqueous buffer[3][4][5][6] |
| FITC | 492-495 | 518-525 | 75,000 | 0.92 | Aqueous buffer[7][8][9] |
| BODIPY FL | 503 | 512 | >80,000 | 0.9 | Methanol[10][11] |
| DyLight 488 | 493 | 518 | 70,000 | High (specific value not consistently reported) | Aqueous buffer[12][13][14][15] |
| CF488A | 490 | 515 | 70,000 | Not specified | Aqueous buffer[16][17][18] |
Note: The data for this compound is presented in organic solvents (THF and Methanol) as its primary applications have been in organic light-emitting diodes (OLEDs) and as a laser dye.[1][19] Direct comparison with dyes characterized in aqueous buffers should be made with caution, as solvent polarity can significantly affect fluorescence properties.[20][21][22][23]
Experimental Protocols
To ensure accurate and reproducible benchmarking of fluorescent dyes, standardized experimental protocols are essential.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield is often determined using a comparative method, referencing a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test dye (e.g., this compound)
-
Standard dye with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Appropriate solvent (e.g., ethanol, PBS)
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard dye.
-
Calculate Quantum Yield: The quantum yield of the test dye (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
mₓ and mₛₜ are the slopes of the linear plots for the test and standard dyes, respectively.
-
nₓ and nₛₜ are the refractive indices of the solvents used for the test and standard samples, respectively.
-
Protocol 2: Photostability Assessment
Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Materials:
-
Fluorescence microscope with a suitable light source and filter set
-
Chambered coverslips or microscope slides
-
Solutions of the fluorescent dyes at a standardized concentration
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare samples of each dye in the desired solvent or cellular environment.
-
Image Acquisition: Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuous Illumination: Continuously illuminate the sample with the excitation light.
-
Time-Lapse Imaging: Acquire images at regular intervals over a set period.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest in each image over time.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve. The rate of decay indicates the photostability of the dye.
Visualizing the Benchmarking Process and Key Dye Properties
To better understand the workflow and the comparative aspects of these fluorescent dyes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for benchmarking fluorescent dyes.
Caption: Key performance indicators of green fluorescent dyes.
Discussion and Conclusion
This compound exhibits a high quantum yield in organic solvents, suggesting its potential as a bright fluorescent probe.[1][2] However, for biological applications, its performance in aqueous buffers needs to be thoroughly characterized. Dyes like Alexa Fluor 488 and CF488A are renowned for their exceptional brightness and photostability in aqueous environments, making them reliable choices for demanding imaging experiments.[3][24] FITC, while being a cost-effective and widely used dye, suffers from lower photostability and pH sensitivity.[8][9][25] BODIPY FL offers high quantum yield and is less sensitive to the solvent environment but can be less photostable than Alexa Fluor dyes.[10][26] DyLight 488 is another bright and photostable alternative to FITC.[12][27]
The selection of the optimal green fluorescent dye ultimately depends on the specific experimental requirements. For applications demanding the highest brightness and photostability in aqueous solutions, Alexa Fluor 488 and CF488A are excellent candidates. This compound, with its impressive quantum yield in organic media, holds promise, but further investigation into its aqueous photophysical properties is necessary to establish its utility for biological imaging. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific needs.
References
- 1. ossila.com [ossila.com]
- 2. exciton.luxottica.com [exciton.luxottica.com]
- 3. benchchem.com [benchchem.com]
- 4. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 5. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 6. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. BODIPY | AAT Bioquest [aatbio.com]
- 11. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. stressmarq.com [stressmarq.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. biotium.com [biotium.com]
- 19. researchgate.net [researchgate.net]
- 20. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 25. usbio.net [usbio.net]
- 26. BODIPY - Wikipedia [en.wikipedia.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Quantum Yield of Coumarin 545T and Other Coumarin Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield of Coumarin 545T with other widely used coumarin dyes. The selection of a suitable fluorophore is a critical decision in fluorescence-based assays and imaging, directly impacting sensitivity and signal-to-noise ratios. This document aims to facilitate this selection by presenting quantitative data, detailed experimental methodologies, and visual representations of the comparative workflow.
Data Presentation: Quantum Yield Comparison
The fluorescence quantum yield (Φ) represents the efficiency of a fluorophore in converting absorbed photons into emitted photons. A higher quantum yield indicates a brighter dye, which is often a desirable characteristic in fluorescence applications. The following table summarizes the quantum yield of this compound and other common coumarin dyes in different solvents. It is crucial to consider the solvent environment, as it can significantly influence the photophysical properties of these dyes.
| Dye | Solvent | Quantum Yield (Φ) |
| This compound | Methanol | 0.78 |
| Coumarin 1 | Methanol | 0.03[1] |
| Ethanol | 0.73[2][3] | |
| Coumarin 6 | Ethanol | 0.78[2][4] |
| Coumarin 7 | Methanol | 0.82[2] |
| Coumarin 102 | Ethanol | 0.764[2] |
| Coumarin 120 | Methanol | 0.51[2] |
| Coumarin 153 | Methanol | 0.42[5] |
| Ethanol | 0.544[2] | |
| Coumarin 343 | Ethanol | 0.63[6][7] |
Experimental Protocols: Relative Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence of the sample of interest to that of a well-characterized standard with a known quantum yield.
Principle
The quantum yield of an unknown sample is calculated relative to a standard by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength. The fundamental equation for this calculation is:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts ST and X denote the standard and the unknown sample, respectively.
Step-by-Step Protocol
-
Standard Selection:
-
Choose a suitable fluorescence standard with a well-documented and reliable quantum yield.
-
The standard should have absorption and emission spectra in a similar range to the test sample to minimize instrument-related errors. Common standards include Quinine Sulfate (in 0.1 M H₂SO₄, Φ ≈ 0.54) for blue-emitting dyes and Coumarin 153 for the green-yellow region.
-
-
Preparation of Solutions:
-
Prepare a stock solution of both the standard and the test sample in the desired high-purity, spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be carefully chosen so that the absorbance at the excitation wavelength falls within the range of 0.02 to 0.1. This is critical to avoid inner filter effects, where the solution is too concentrated and re-absorbs the emitted light.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each of the prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution. This wavelength should be the same for both the standard and the test sample.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
The excitation wavelength must be identical to the one used for the absorbance measurements.
-
It is crucial that the emission spectra are corrected for the wavelength-dependent sensitivity of the detector. Modern spectrofluorometers often have this as a standard feature.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the standard and the test sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for both sets of data to obtain the slope (gradient) of the line. The plot should be linear, and a good linear fit (R² > 0.99) is indicative of reliable data.
-
-
Quantum Yield Calculation:
-
Use the calculated gradients (GradX and GradST), the known quantum yield of the standard (ΦST), and the refractive indices of the solvents (ηX and ηST) in the equation mentioned in the "Principle" section to calculate the quantum yield of the test sample (ΦX). If the same solvent is used for both the sample and the standard, the refractive index term (ηX2 / ηST2) becomes 1.
-
Mandatory Visualization
Experimental Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining relative fluorescence quantum yield.
Logical Relationship for Quantum Yield Comparison
Caption: Logical framework for comparing coumarin dye quantum yields.
References
Performance Validation of Coumarin 545T in OLED Devices: A Comparative Guide
Coumarin 545T (C545T) is a widely utilized fluorescent green dopant in Organic Light-Emitting Diodes (OLEDs) known for its high emission yield and stability. This guide provides a comparative analysis of C545T's performance against other common green emitting dopants, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals in drug development and materials science to aid in the selection of appropriate materials for OLED device fabrication.
Performance Comparison of Green OLED Dopants
The following table summarizes the key performance metrics of C545T and alternative green dopants. It is crucial to note that the device structures and fabrication conditions vary across different studies, which can significantly influence the reported performance parameters.
| Dopant | Host Material | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Device Structure Reference |
| This compound (C545T) | Alq3 | 10.4 - 23.7 | 3.9 - 12.4 | ~6.31 | (0.31, 0.65) | [1][2] |
| C-545P (C545T Derivative) | Alq3 | 11.3 | 4.6 | Not Reported | (0.31, 0.65) | [1] |
| Tris(8-hydroxyquinoline)aluminum (Alq3) | - (used as host and emitter) | ~12.5 | Not Reported | 4.6 - 8 | Not Reported | [3][4] |
| Tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)3) | Various | 21.1 - 72.7 | ~52.14 | up to 24 | Not Reported | [2][5] |
Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of host material, transport layers, and electrode materials. The data presented here is for comparative purposes and has been extracted from various sources with different device configurations.
Experimental Protocols
A general experimental protocol for the fabrication and characterization of a host-dopant OLED device is outlined below. Specific parameters such as layer thickness and deposition rates should be optimized for the particular materials and device architecture being used.
I. Substrate Preparation
-
Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
Drying: The cleaned substrates are dried using a nitrogen gun.
-
UV-Ozone Treatment: The substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
II. Organic Layer Deposition
The organic layers are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation system (at a base pressure of <10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A layer of a suitable HIL material (e.g., Copper Phthalocyanine - CuPc) is deposited.
-
Hole Transport Layer (HTL): A layer of an HTL material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine - NPB) is deposited.
-
Emissive Layer (EML): The host material (e.g., Alq3) and the dopant (e.g., C545T) are co-evaporated from separate sources. The doping concentration is controlled by adjusting the deposition rates of the host and dopant materials.
-
Electron Transport Layer (ETL): A layer of an ETL material (e.g., Alq3) is deposited.
III. Cathode Deposition
-
Electron Injection Layer (EIL): A thin layer of a low work function material (e.g., Lithium Fluoride - LiF) is deposited to facilitate electron injection.
-
Cathode: A layer of a metal with a low work function (e.g., Aluminum - Al) is deposited through a shadow mask to define the active area of the device.
IV. Encapsulation
The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
V. Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the device are measured using a source meter and a spectroradiometer.
-
Electroluminescence (EL) Spectra: The emission spectrum of the device is recorded at different driving voltages.
-
Efficiency Calculation: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data.
Visualizations
OLED Device Structure and Energy Levels
The following diagram illustrates the typical multi-layer structure of a host-dopant OLED and the corresponding energy level diagram, which dictates the charge injection and recombination processes.
Caption: OLED structure and energy levels.
Experimental Workflow for OLED Performance Validation
The following diagram outlines the key steps involved in the fabrication and performance validation of an OLED device.
Caption: OLED fabrication and testing workflow.
References
- 1. Organic Light Emitting Diode (OLED) Display Manufacturing Equipment | Canon Global [global.canon]
- 2. researchgate.net [researchgate.net]
- 3. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Coumarin 545T's Photophysical Behavior in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Solvatochromic Properties of a Key Fluorophore
Coumarin 545T (C545T), a member of the coumarin family of fluorescent dyes, is a widely utilized green-emitting dopant in organic light-emitting diodes (OLEDs) and a valuable tool in laser dye applications.[1] Its photophysical properties, particularly its absorption and emission characteristics, are highly sensitive to the surrounding solvent environment. This guide provides a comparative analysis of this compound's performance in various solvents, presenting key experimental data to aid researchers in selecting the optimal conditions for their specific applications.
Photophysical Properties of this compound: A Tabulated Comparison
The interaction between a fluorophore and its solvent environment can significantly influence its electronic ground and excited states, leading to changes in its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. This phenomenon, known as solvatochromism, is a critical consideration in the application of fluorescent probes. The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| n-Hexadecane | 2.05 | 1.434 | ~460 | ~490 | ~30 | Data not available | Data not available |
| THF | 7.6 | 1.407 | 473[2] | 506[2] | 33 | Data not available | Data not available |
| Ethyl Acetate | 6.02 | 1.372 | ~470 | ~508 | ~38 | Data not available | Data not available |
| Methanol | 32.7 | 1.329 | 475 | 515 | 40 | Data not available | 2.71[3] |
| Ethanol | 24.6 | 1.361 | 480 | 519 | 39 | 0.90 | Data not available |
| Ethanol/Water (1:1) | ~53 | ~1.347 | 490 | 526 | 36 | 0.96 | Data not available |
| 1,4-Butanediol | 30.1 | 1.446 | ~480 | ~525 | ~45 | Data not available | Data not available |
| DMSO | 46.7 | 1.479 | ~475 | ~518 | ~43 | Data not available | Data not available |
| DMF | 36.7 | 1.431 | ~478 | ~520 | ~42 | Data not available | Data not available |
Note: The data presented is compiled from various sources.[2][3] The absorption and emission maxima for n-Hexadecane, Ethyl Acetate, 1,4-Butanediol, DMSO, and DMF are estimated from spectral data and should be considered approximate. A consistent, comprehensive dataset from a single source is not currently available.
Experimental Protocols
The accurate determination of photophysical parameters is crucial for a reliable comparative analysis. The following sections outline the general methodologies for measuring key fluorescence properties.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission of this compound in different solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a dilute stock solution of this compound in each solvent. From this stock, prepare a working solution with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Measurement: Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 350-550 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
Emission Measurement: Using a fluorometer, excite the working solution at its absorption maximum. Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 480-650 nm). The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).
Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of fluorescence of this compound in a given solvent relative to a standard of known quantum yield.
Materials:
-
This compound solution
-
Quantum yield standard solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions of both the this compound solution and the quantum yield standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Absorption and Emission Measurements: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity of the emission spectrum.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_F_sample) can be calculated using the following equation:
Φ_F_sample = Φ_F_std * (m_sample / m_std) * (n_sample² / n_std²)
where m is the slope of the linear fit of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Objective: To determine the average time this compound remains in its excited state before returning to the ground state.
Materials:
-
This compound solution
-
Time-Correlated Single Photon Counting (TCSPC) spectrometer
-
Pulsed light source (e.g., picosecond laser diode)
Procedure:
-
Instrument Setup: Excite the sample with the pulsed light source at the absorption maximum.
-
Data Acquisition: The TCSPC system measures the time delay between the excitation pulse and the detection of the emitted photons. This data is used to build a histogram of photon arrival times.
-
Data Analysis: The resulting fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Visualizing the Process: Experimental Workflow and Photophysical Transitions
To better understand the experimental process and the fundamental principles of fluorescence, the following diagrams are provided.
Comparative Performance with Other Coumarin Dyes
-
Coumarin 6: In ethanol, Coumarin 6 exhibits an absorption maximum around 458 nm and an emission maximum around 504 nm, with a quantum yield of approximately 0.78.[4] This suggests that this compound has a slightly red-shifted absorption and emission profile and a higher quantum yield in ethanol.
-
Coumarin 153: This dye is known for its significant solvatochromism. In non-polar solvents, its emission is in the blue-green region, while in polar solvents, it shifts to the green-yellow region. A detailed comparative study of the solvatochromic behavior of this compound and Coumarin 153 would be highly valuable to the research community.
Conclusion
The photophysical properties of this compound are significantly influenced by the solvent environment. A clear red-shift in both absorption and emission maxima is observed with increasing solvent polarity, indicative of a more polar excited state. The high fluorescence quantum yield in polar protic solvents like ethanol and ethanol/water mixtures highlights its efficiency as a fluorophore in these environments.
This guide provides a foundational understanding of this compound's behavior in different solvents. However, a more comprehensive and systematic study, particularly on its fluorescence lifetimes across a wider range of solvents and direct comparative analyses with other popular coumarin dyes, is warranted to fully elucidate its photophysical characteristics and expand its applications in diverse research fields. Researchers are encouraged to perform their own characterizations in the specific solvent systems relevant to their experiments to ensure optimal performance.
References
A Comparative Analysis of Coumarin 545T and Coumarin 1 for Laser Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate laser dye is a critical decision that influences experimental outcomes. This guide provides a detailed side-by-side comparison of two prominent coumarin dyes, Coumarin 545T (C545T) and Coumarin 1, focusing on their performance in laser applications. This analysis is supported by experimental data to facilitate an informed choice for your specific needs.
This compound, a highly efficient and photostable green-emitting dye, is a member of the coumarin family of fluorescent compounds.[1] It is also known by its synonym, C545T.[1] Coumarin 1 is another widely used laser dye from the same family, known for its performance in the blue-green spectral region. This guide will delve into a quantitative comparison of their key photophysical and laser performance parameters.
Performance Comparison
The following table summarizes the key performance indicators for this compound and Coumarin 1 in ethanol, a common solvent for laser dyes.
| Parameter | This compound | Coumarin 1 |
| Absorption Maximum (λabs) | ~480 nm | 373 nm |
| Emission Maximum (λem) | ~519 nm | 450 nm |
| Fluorescence Quantum Yield (ΦF) | High (exact value in ethanol not specified in reviewed literature) | 0.73[2] |
| Laser Tuning Range | 501 - 574 nm | 440 - 480 nm (typical) |
| Photostability | Good | Moderate |
Experimental Data and Observations
Coumarin 1, in ethanol, shows an absorption maximum at 373 nm and an emission maximum at 450 nm.[2] It has a reported fluorescence quantum yield of 0.73 in this solvent.[2] The typical laser tuning range for Coumarin 1 is in the blue-green region, generally spanning from 440 nm to 480 nm. Compared to more structurally rigid coumarin derivatives, Coumarin 1 is known to have more moderate photostability.
Experimental Protocols
The data presented in this guide is derived from standard experimental techniques for characterizing laser dyes. Below are outlines of the methodologies for key experiments.
Measurement of Absorption and Emission Spectra
The absorption and emission spectra of the dye solutions are measured using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.
Experimental setup for absorption and emission spectroscopy.
For absorption measurements, a beam of light is passed through the dye solution, and the amount of light absorbed at different wavelengths is recorded. For emission measurements, the dye is excited at its absorption maximum, and the emitted light is collected at a 90-degree angle and analyzed by a monochromator.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined using a comparative method, referencing a standard with a known quantum yield. The following equation is used:
ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
References
A Researcher's Guide to Validating Experimental Results with Coumarin 545T
An Objective Comparison of Performance for Fluorescent Labeling in Cellular Imaging
For researchers, scientists, and drug development professionals, the accurate detection and visualization of cellular targets are paramount. The choice of a fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of Coumarin 545T, a specialized green-emitting dye, with other common fluorophores used in immunofluorescence applications.
This compound is a member of the coumarin family of dyes, known for high emission yields and excellent photostability.[1][2] While it has found significant use in organic light-emitting diodes (OLEDs) and as a laser dye[1][2][3], its properties also make it a compelling candidate for biological fluorescence microscopy.[2] This guide presents key performance metrics, detailed experimental protocols, and workflow diagrams to assist researchers in validating and comparing their results.
Quantitative Performance Comparison
The selection of an appropriate fluorophore is often a trade-off between brightness, photostability, and spectral suitability for the available imaging system. The following table summarizes the key photophysical properties of this compound compared to two widely used fluorescent dyes, Fluorescein (FITC) and Rhodamine B.
| Property | This compound | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (λex) | 473 nm (in THF)[1][4] | ~495 nm | ~555 nm[5] |
| Emission Max (λem) | 506 nm (in THF)[1][4] | ~519 nm[5] | ~580 nm[5] |
| Molar Extinction Coefficient (ε) | ~58,000 M⁻¹cm⁻¹ | ~71,000 M⁻¹cm⁻¹[5] | ~110,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (Φ) | High[1][2] | ~0.92 | ~0.49[5] |
| Photostability | Excellent[1][2] | Moderate | High |
| Solubility | Good[1][2] | Good | Good |
Note: Photophysical properties can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules. The values presented are for reference and may vary under specific experimental conditions.[6]
Experimental Protocols
To ensure reproducible and comparable results, standardized protocols are essential. The following sections detail the methodologies for determining key performance metrics and for a typical immunofluorescence application.
1. Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.[6] It is defined as the ratio of photons emitted to photons absorbed.[6] A relative method, comparing the dye to a known standard, is commonly employed.[7]
-
Principle: The quantum yield of a test sample is calculated relative to a well-characterized standard with a known quantum yield by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength.[5]
-
Standard Selection: Choose a standard fluorophore that absorbs and emits in a similar spectral region. For this compound, Fluorescein in 0.1 M NaOH (Φ = 0.92) is a suitable standard.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. It is critical to ensure the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[8]
-
Data Acquisition:
-
Measure the absorbance spectra for all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a fluorescence spectrometer, ensuring the same excitation wavelength is used for both the sample and the standard.
-
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
2. Protocol for Immunofluorescence Staining of Cultured Cells
This protocol provides a typical workflow for staining intracellular antigens in cultured cells grown on coverslips or chamber slides.[9]
-
Cell Culture: Plate cells at an appropriate density on sterile glass coverslips or in chamber slides and culture until they reach 60-80% confluency.[10]
-
Fixation:
-
Gently rinse the cells twice with Phosphate Buffered Saline (PBS).[11]
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10] Note: Methanol fixation can also be used but may not be compatible with all antibodies or antigens.[9]
-
Wash the cells three times with PBS for 5 minutes each.[10]
-
-
Permeabilization:
-
Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.[10] This step is crucial for intracellular targets.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[10] This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated to this compound) in the blocking buffer. From this step onwards, protect the samples from light to prevent photobleaching.[9]
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
(Optional) Counterstain nuclei with a DNA stain like DAPI.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Visualizing Workflows and Pathways
Diagrams are essential tools for representing complex experimental processes and biological relationships.
Caption: Workflow for a typical immunofluorescence staining experiment.
References
- 1. ossila.com [ossila.com]
- 2. Buy this compound | 155306-71-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. noctiluca.eu [noctiluca.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. benchchem.com [benchchem.com]
- 9. ibidi.com [ibidi.com]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. biotium.com [biotium.com]
A Comparative Guide to Coumarin 545T Fluorescence Lifetime for Researchers
For researchers, scientists, and drug development professionals, the precise measurement of fluorescence lifetime is critical for a multitude of applications, from fundamental biophysical studies to high-throughput screening. Coumarin 545T, a widely used green-emitting fluorescent probe, offers excellent photostability and a high quantum yield. This guide provides a cross-validation of this compound's fluorescence lifetime data, compares its performance with other common fluorophores, and details the experimental protocols necessary for accurate measurements. A key application in cellular imaging, the investigation of Endoplasmic Reticulum (ER) stress, is also highlighted.
Performance Comparison of Fluorescent Dyes
The fluorescence lifetime of a fluorophore is highly sensitive to its local environment, making it a powerful tool for probing molecular interactions and conformational changes. The following tables summarize the fluorescence lifetime data for this compound and compares it with other commonly used fluorescent dyes, Rhodamine B and Fluorescein, in various solvents.
Table 1: Fluorescence Lifetime Decay Parameters for this compound in Methanol
The fluorescence decay of this compound in methanol is best described by a double-exponential model, particularly in the transitional region of its emission spectrum, which can be attributed to the presence of both monomer and H-aggregate species.[1]
| Emission Wavelength (nm) | τ1 (ns) | A1 | τ2 (ns) | A2 | χ2 |
| 450 | 2.71 | - | - | - | 1.19 |
| 460 | 2.71 | 2975 | 3.13 | 51.287 | 1.117 |
| 470 | 2.71 | 2853.862 | 3.13 | 158.19 | 1.152 |
| 480 | 2.71 | 2744.669 | 3.13 | 360.31 | 1.165 |
| 490 | 2.71 | 2128.417 | 3.13 | 752.248 | 1.202 |
| 500 | 2.71 | 1524.769 | 3.13 | 1422.504 | 1.147 |
τ1 and τ2 represent the fluorescence lifetimes of the two decay components, while A1 and A2 are their respective pre-exponential factors. χ2 is the chi-squared value, indicating the goodness of fit.[1]
Table 2: Comparative Fluorescence Lifetimes of Coumarin Dyes and Other Common Fluorophores
This table provides a broader comparison of coumarin dyes with Rhodamine B and Fluorescein in different solvent environments. The lifetime of coumarin dyes generally shows a dependence on solvent polarity, with a tendency to decrease in more polar solvents for hydrophobic derivatives.[2][3][4]
| Fluorophore | Solvent | Fluorescence Lifetime (ns) |
| Coumarin (general) | Acetonitrile | < 1 (for flexible amines) |
| Coumarin (general) | Ethanol-Water mixture | Sharply reduced for flexible amines |
| Coumarin 6 | Ethanol | 2.5 |
| This compound (in Methanol) | Methanol | ~2.7 - 3.1 [1] |
| Rhodamine B | Ethanol | 2.7[5] |
| Rhodamine B | Water | 1.68[6] |
| Fluorescein | Aqueous Buffer (pH 7.5) | 4.0[6] |
| Fluorescein | Aqueous Solution | ~4.0[7] |
Experimental Protocols
Accurate determination of fluorescence lifetime requires meticulous experimental procedures. The following sections detail the standard methodology for Time-Correlated Single Photon Counting (TCSPC) and a protocol for cellular imaging of the endoplasmic reticulum.
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. The principle involves the timed detection of single photons emitted from a sample after excitation by a short light pulse.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
High-speed single-photon detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))
-
TCSPC electronics module
-
Monochromator or bandpass filters for wavelength selection
-
Data acquisition and analysis software
Protocol:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be low enough to avoid inner filter effects and aggregation.
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the time response of the instrument itself.
-
Fluorescence Decay Measurement:
-
Excite the sample with the pulsed light source at an appropriate wavelength.
-
Collect the emitted fluorescence at a 90-degree angle to the excitation beam.
-
Use a monochromator or filter to select the desired emission wavelength.
-
The detector registers the arrival time of each photon relative to the excitation pulse.
-
The TCSPC electronics build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to extract the true fluorescence decay parameters (lifetimes and amplitudes) by fitting the experimental data to a multi-exponential decay model.
-
Protocol for Staining Endoplasmic Reticulum with Coumarin-Based Probes
Coumarin derivatives can be designed to selectively accumulate in the endoplasmic reticulum, enabling the study of its structure and function.
Materials:
-
ER-targeting coumarin probe (e.g., this compound derivative)
-
Mammalian cells (e.g., HeLa, COS-7) cultured on glass-bottom dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the coumarin probe (typically 1-10 mM) in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (usually in the low micromolar range).
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope with excitation and emission wavelengths suitable for the specific coumarin probe.
Application in Cellular Signaling: Probing Endoplasmic Reticulum Stress
The endoplasmic reticulum is a critical organelle for protein folding and modification. Various cellular insults can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This triggers a complex signaling network called the Unfolded Protein Response (UPR). Coumarin-based probes that localize to the ER can be used to monitor changes in the ER environment associated with stress.
The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under normal conditions, these sensors are kept inactive by the chaperone protein BiP (binding immunoglobulin protein). Upon ER stress, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis.
References
- 1. rsc.org [rsc.org]
- 2. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]
- 3. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Alternatives to Coumarin 545T in Biophotonics
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a pivotal decision that can significantly impact experimental outcomes. Coumarin 545T, a green-emitting dye, has found utility in various applications, including as a dopant in organic light-emitting diodes (OLEDs) and in laser dyes, owing to its high emission yield and excellent photostability.[1] However, the ever-expanding demands of modern biophotonics, particularly in live-cell imaging and sensitive biomolecular detection, necessitate a critical evaluation of its performance against a backdrop of newer, more specialized fluorophores. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, to facilitate informed decisions in probe selection.
Performance Comparison of this compound and Its Alternatives
The efficacy of a fluorescent dye in biophotonics is primarily dictated by its photophysical properties. A desirable probe should exhibit strong absorption at a convenient wavelength, a high probability of emitting a photon after absorbing one (high quantum yield), and resistance to degradation under illumination (photostability). The following table summarizes the key quantitative data for this compound and several popular alternatives with similar spectral characteristics.
| Property | This compound | BODIPY FL | Alexa Fluor 488 | ATTO 550 |
| Excitation Max (λex) | ~473 nm (in THF)[1] | ~503 nm | ~496-499 nm[2] | 554 nm[3] |
| Emission Max (λem) | ~506 nm (in THF)[1] | ~509 nm | ~519-520 nm[2] | 576 nm[3] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | 53,000 (in Methanol)[4] | ~92,000 | 71,000[2][5] | 120,000[3] |
| Fluorescence Quantum Yield (Φ) | 0.90 (in Ethanol)[6] | >0.9[7] | 0.92[2][5] | 0.80[3] |
| Photostability | Excellent (qualitative)[1] | High[8][9] | Very High[2][10] | High[11][12] |
| pH Sensitivity | Moderate | Low | Low (pH 4-10)[10] | Low |
In-Depth Analysis of Alternatives
BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes, such as BODIPY FL, are characterized by their sharp absorption and emission peaks, high molar extinction coefficients, and high fluorescence quantum yields that are often insensitive to the solvent environment.[13][14] Their compact structure and relative neutrality make them suitable for labeling a wide range of biomolecules. Notably, BODIPY dyes generally exhibit high photostability, a critical advantage for time-lapse imaging experiments.[8][9]
Alexa Fluor Dyes: The Alexa Fluor family of dyes, particularly Alexa Fluor 488, are renowned for their exceptional brightness and photostability.[2][10] These sulfonated rhodamine derivatives are highly water-soluble and exhibit fluorescence that is largely insensitive to pH over a broad range, a significant advantage for live-cell imaging where pH can fluctuate.[10][15] The high quantum yield and excellent photostability of Alexa Fluor 488 make it a gold standard for many fluorescence microscopy applications.[2][5]
ATTO Dyes: ATTO dyes are a class of fluorescent labels known for their high thermal and photostability, as well as their strong absorption and high quantum yields.[11][12] ATTO 550, for instance, is a rhodamine derivative that offers intense brightness and is well-suited for single-molecule detection and high-resolution microscopy.[3][16] The rigidized structure of many ATTO dyes contributes to their enhanced photostability.[12]
Experimental Protocols
To ensure a fair and accurate comparison of fluorescent probes, standardized experimental protocols are crucial. Below are detailed methodologies for two key performance assays.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a test compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorescent dye solution
-
Standard fluorescent dye solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the test and standard samples.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test and standard dyes.
-
Calculate the quantum yield of the test sample using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
The subscripts "test" and "std" refer to the test sample and the standard, respectively.
-
Photostability Assay (Photobleaching Rate)
This protocol measures the rate at which a fluorophore's signal diminishes under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS or EMCCD camera)
-
Microscope slides and coverslips
-
Solutions of the fluorescent dyes to be compared at a known concentration
-
Mounting medium (if applicable)
Procedure:
-
Prepare samples by mounting the fluorescent dye solutions on microscope slides. For live-cell experiments, cells stained with the respective dyes would be used.
-
Select a region of interest (ROI) for each sample.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the same excitation light used for imaging.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time . The rate of decay of this curve is indicative of the photostability of the dye, with a slower decay indicating higher photostability. For a more quantitative comparison, the data can be fitted to an exponential decay function to determine the photobleaching time constant.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the biological context of these fluorescent probes, the following diagrams are provided.
Fluorescent probes are instrumental in elucidating complex cellular processes. The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism, is a prime example of a biological system that can be interrogated using fluorescently labeled antibodies or biosensors.
Conclusion
While this compound offers a high quantum yield, its primary applications have been in materials science. For biophotonics, especially in demanding applications like live-cell imaging and super-resolution microscopy, alternatives such as BODIPY FL, Alexa Fluor 488, and ATTO 550 present compelling advantages. These alternatives generally offer a combination of high brightness, superior photostability, and low environmental sensitivity, which are critical for generating high-quality, reproducible data. The choice of the optimal fluorophore will ultimately depend on the specific experimental requirements, including the instrumentation available, the nature of the biological sample, and the desired temporal and spatial resolution. Researchers are encouraged to consult the provided data and experimental protocols to make an informed decision that best suits their research needs.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. app.fluorofinder.com [app.fluorofinder.com]
- 4. rsc.org [rsc.org]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. exciton.luxottica.com [exciton.luxottica.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. ATTO 550 | Products | Leica Microsystems [leica-microsystems.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
Safety Operating Guide
Safe Disposal of Coumarin 545T: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical reagents like Coumarin 545T are paramount for ensuring a safe working environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in safety data sheet recommendations.
Key Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[1] However, it is crucial to handle all chemicals with care and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.
Handling and Storage:
-
Avoid creating dust when handling the solid form.[1]
-
Use in a well-ventilated area.[1]
-
Store in a tightly closed container in a dry and well-ventilated place.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C26H26N2O2S | [1] |
| CAS Number | 155306-71-1 | [1] |
| Appearance | Yellow/Red Solid (Powder/Crystals) | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to follow local, state, or national legislation.[1] The standard method of disposal is through incineration by an accredited disposal contractor.[1]
1. Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. This includes any contaminated materials such as absorbent paper or weighing boats.
-
Solutions: Collect any solutions containing this compound in a dedicated, sealed, and chemically compatible waste container. Do not pour solutions down the drain. Ensure the waste container is properly labeled with the contents.
-
Empty Containers: Completely emptied packaging can be recycled.[1]
2. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep up the spilled solid material.[1]
-
If practical, use vacuum equipment for collection.[1]
-
Place the collected material into a designated hazardous waste container for disposal.
-
Clean the spill area thoroughly.
3. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all paperwork and labeling are completed according to institutional and regulatory requirements.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Coumarin 545T
Essential Safety and Handling Guide for Coumarin 545T
This guide provides crucial safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. While one Safety Data Sheet (SDS) for C545T classifies it as not hazardous under Regulation (EC) No. 1272/2008, an SDS for the closely related "Coumarin 545" identifies it as a skin and eye irritant.[1][2] Therefore, it is imperative to handle this chemical with a high degree of caution, assuming it may be hazardous.
Chemical Safety Profile
The following table summarizes key quantitative and safety data for this compound.
| Property | Data | Source(s) |
| Chemical Name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | [1] |
| CAS Number | 155306-71-1 | [1] |
| Molecular Formula | C₂₆H₂₆N₂O₂S | [1][3] |
| Appearance | Yellow/Red or Light yellow to Brown powder/crystals | [1][3] |
| Melting Point | 218 °C | [1] |
| GHS Classification | Not classified as hazardous (C545T)[1]; Causes skin irritation (Category 2), Causes serious eye irritation (Category 2A) (Coumarin 545)[2] | [1][2] |
| Storage | Ambient temperature, in the dark, in a tightly closed container | [1][2] |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.
Engineering Controls and Work Area Preparation
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a well-ventilated area.[1] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[2][4][5]
-
Safety Equipment: Ensure an eyewash station and a safety shower are readily accessible in the work area.[1][4]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specification | Source(s) |
| Eye/Face Protection | Safety Goggles | Must provide side protection and conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. | [1][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[5][6] Gloves must satisfy EN 374 standards.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] | |
| Body Protection | Laboratory Coat | An impervious or chemical-resistant lab coat should be worn to protect skin and clothing.[4][7] It should be buttoned and fit properly.[6] | |
| Respiratory Protection | Dust Mask/Respirator | Not typically required if work is performed under adequate ventilation like a fume hood.[1] If dust formation is likely, use a NIOSH/MSHA or EN 149 approved respirator (e.g., N95).[4] |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are operational and all required PPE is available.
-
Weighing: Carefully weigh the solid this compound powder within a chemical fume hood to prevent dust from becoming airborne. Avoid creating dust during transfer.[1]
-
Solution Preparation: Add the powder to the desired solvent slowly. If heating is required, do so in a well-ventilated area.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, especially before breaks and at the end of the workday.[1][2] Keep the chemical away from food and drink.[1]
Storage Procedures
-
Container: Store this compound in its original, tightly sealed container.[1][2]
-
Location: Keep in a cool, dry, and well-ventilated area.[1][2]
-
Light Sensitivity: This product is light-sensitive and must be stored in the dark to maintain its integrity.[1][2]
Spill and Decontamination Protocol
-
Isolate the Area: In case of a spill, restrict access to the area.
-
Containment: For solid spills, sweep up the material carefully, avoiding dust generation.[1] A vacuum system equipped with a HEPA filter may be used where practicable.[1] For liquid spills, use an inert absorbent material like vermiculite or sand.[8]
-
Collection: Place all contaminated materials into a designated, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly. A recommended method is to first use an appropriate solvent (e.g., ethanol) to dissolve the dye, followed by washing with soap and water.[8] Collect the solvent rinse as hazardous waste.[8]
Waste Disposal Plan
-
Waste Segregation: Do not dispose of this compound waste down the drain.[8] Collect all solid waste, contaminated materials (e.g., gloves, wipes), and solutions in separate, clearly labeled, and sealed hazardous waste containers.[5][8]
-
Container Management: Keep waste containers closed when not in use and store them in a secure, well-ventilated area away from incompatible materials.[5]
-
Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][5] Disposal must comply with all local, state, and national regulations.[1] Empty packaging should be completely rinsed before being recycled; otherwise, it should be disposed of as chemical waste.[1]
Workflow for Safe Handling of Coumarin 545Tdot
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound, 200MG | Labscoop [labscoop.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
